Pitavastatin-d4 (sodium)
Description
BenchChem offers high-quality Pitavastatin-d4 (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pitavastatin-d4 (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H23FNNaO4 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-(2,2,3,3-tetradeuteriocyclopropyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H24FNO4.Na/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1/i5D2,6D2; |
InChI Key |
NBDQGOCGYHMDSJ-RGWFYQDJSA-M |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H].[Na+] |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
What is Pitavastatin-d4 (sodium) and its primary use in research?
An In-depth Examination of a Key Internal Standard in Bioanalytical Research
This technical guide provides a comprehensive overview of Pitavastatin-d4 (sodium salt), a deuterated analog of the lipid-lowering agent Pitavastatin. Its primary application in a research setting is as an internal standard for the accurate quantification of Pitavastatin in biological matrices. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, its role in experimental protocols, and the biological pathway of its non-deuterated counterpart.
Core Concepts: The Role of an Internal Standard
In quantitative analysis, particularly in chromatography and mass spectrometry, an internal standard is a chemical substance that is added in a constant amount to samples, the calibration curve, and quality control samples. Pitavastatin-d4 (sodium salt) serves this critical function in bioanalytical methods developed for Pitavastatin. The use of a stable isotope-labeled internal standard like Pitavastatin-d4 is considered the gold standard as it has nearly identical chemical and physical properties to the analyte, Pitavastatin. This ensures that any sample loss during extraction and analysis affects both the analyte and the internal standard to the same degree, leading to more accurate and precise quantification.[1]
Chemical and Physical Properties
Pitavastatin-d4 (sodium salt) is a synthetic, deuterated form of Pitavastatin sodium salt. The deuterium labeling provides a mass shift that allows it to be distinguished from the unlabeled Pitavastatin by a mass spectrometer, without significantly altering its chemical behavior.
| Property | Value |
| Molecular Formula | C₂₅H₁₉D₄FNO₄·Na |
| Molecular Weight | 424.49 + 22.99 g/mol |
| Appearance | White to Off-White Solid |
| Parent Drug | Pitavastatin |
| IUPAC Name | (3R, 5S, E)-7-(2-(cyclopropyl-2, 2, 3, 3-d4)-4-(4-fluorophenyl)quinolin-3-yl)-3, 5-dihydroxyhept-6-enoic acid, sodium salt (1:1) |
| Synonyms | (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid-D4 sodium salt |
Primary Use in Research: Bioanalytical Quantification
The predominant application of Pitavastatin-d4 (sodium salt) is as an internal standard in pharmacokinetic and bioanalytical studies that measure the concentration of Pitavastatin in biological samples such as plasma and urine.[1] These studies are crucial for drug development, enabling the determination of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard like Pitavastatin-d4 enhances the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1]
Experimental Workflow: Bioanalytical Method Using LC-MS/MS
The following diagram illustrates a typical workflow for the quantification of Pitavastatin in a biological sample using Pitavastatin-d4 as an internal standard.
Bioanalytical workflow for Pitavastatin quantification.
Detailed Experimental Protocols
The following tables summarize typical experimental conditions for the analysis of Pitavastatin in human plasma using LC-MS/MS with a deuterated internal standard.
Sample Preparation Methodologies
| Method | Description |
| Protein Precipitation | A simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. The supernatant is then analyzed. |
| Solid-Phase Extraction (SPE) | A more selective method where the sample is passed through a solid-phase cartridge that retains the analyte and internal standard, which are then eluted with a solvent.[2] |
| Liquid-Liquid Extraction (LLE) | A method that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous and an organic solvent. |
Liquid Chromatography (LC) Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | C18 column[2] | Agilent 1.8μm Zorbax SB-C18 (150mm×4.6mm)[3] |
| Mobile Phase | Methanol/water (75:25, v/v) with 0.05% formic acid[2] | Methanol–0.1% formic acid in water (85:15, v/v)[3] |
| Flow Rate | Not Specified | 0.4 mL/min[3] |
| Elution Type | Isocratic | Isocratic[3] |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI)[2] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ion Transitions | Pitavastatin: m/z 422.2 → 290.3[4]; Pitavastatin-d4: Expected m/z ~426 → ~290 |
Mechanism of Action: The HMG-CoA Reductase Pathway
Pitavastatin, the non-deuterated parent compound, is a potent inhibitor of HMG-CoA reductase.[5] This enzyme catalyzes a critical rate-limiting step in the synthesis of cholesterol in the liver.[5] By inhibiting this enzyme, Pitavastatin reduces the production of cholesterol, leading to an upregulation of LDL receptors on liver cells and increased clearance of LDL cholesterol from the bloodstream.[5]
The following diagram illustrates the HMG-CoA reductase pathway and the inhibitory action of Pitavastatin.
Inhibition of the HMG-CoA reductase pathway by Pitavastatin.
Conclusion
Pitavastatin-d4 (sodium salt) is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its role as a stable isotope-labeled internal standard ensures the reliability and accuracy of bioanalytical methods for the quantification of Pitavastatin. A thorough understanding of its properties and the experimental protocols in which it is employed is essential for the generation of high-quality data in preclinical and clinical research.
References
- 1. ClinPGx [clinpgx.org]
- 2. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Pitavastatin-d4 (sodium) chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Pitavastatin-d4 (sodium). This deuterated analog of the cholesterol-lowering drug Pitavastatin serves as a crucial internal standard in pharmacokinetic and metabolic studies.
Chemical Structure and Properties
Pitavastatin-d4 (sodium) is a synthetic, deuterated version of Pitavastatin, a competitive inhibitor of HMG-CoA reductase. The deuterium labeling on the cyclopropyl group provides a distinct mass signature for use in mass spectrometry-based quantification, without significantly altering its chemical properties.
Chemical Formula: C₂₅H₁₉D₄FNNaO₄
Molecular Weight: 447.47 g/mol [1]
CAS Number: 574705-92-3[1]
Synonyms:
-
(3R,5S,E)-7-(2-(cyclopropyl-2,2,3,3-d4)-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid, sodium salt[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of Pitavastatin and its deuterated sodium salt is presented in Table 1. It is important to note that some of these properties are reported for the non-deuterated calcium or acid forms but provide a valuable reference for the deuterated sodium salt.
| Property | Value | Source |
| Appearance | White to Off-White Solid | [CymitQuimica] |
| pKa (Strongest Acidic) | 4.13 | [5] |
| pKa (Strongest Basic) | 4.86 | [5] |
| Melting Point | >138 °C (decomposes) (for Pitavastatin calcium) | [6] |
| Solubility (Pitavastatin calcium) | DMSO: ~25 mg/mL, DMF: ~30 mg/mL, Sparingly soluble in aqueous buffers | [Cayman Chemical] |
| Solubility (Pravastatin sodium - as a proxy) | Water > Methanol > Ethanol > 1-Propanol > 1-Butanol > 2-Propanol | [7] |
Mechanism of Action: HMG-CoA Reductase Inhibition
Pitavastatin, and by extension its deuterated analog, functions by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream.
Signaling Pathway of Pitavastatin Action
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Pitavastatin-d4 (sodium) are crucial for its application in research.
Synthesis of Pitavastatin-d4 (sodium)
-
Deuterium Gas Exchange: Using a catalyst to facilitate the exchange of hydrogen atoms with deuterium from D₂ gas.
-
Deuterated Starting Materials: Incorporating deuterium-labeled precursors in the early stages of the synthesis of the quinoline or cyclopropyl moieties. For instance, the synthesis could start from a deuterated aniline to form the quinoline ring system.[8]
-
Reductive Deuteration: Employing deuterated reducing agents like sodium borodeuteride (NaBD₄) at specific steps to introduce deuterium.
A plausible synthetic workflow is outlined below:
Analytical Methodology
Pitavastatin-d4 (sodium) is primarily used as an internal standard for the quantification of Pitavastatin in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
A typical analytical workflow includes:
-
Sample Preparation:
-
Spiking of the biological sample (e.g., plasma, urine) with a known concentration of Pitavastatin-d4 (sodium) as the internal standard.
-
Protein precipitation using a solvent like acetonitrile.
-
Solid-phase extraction (SPE) for sample clean-up and concentration.[9]
-
-
LC Separation:
-
Chromatographic separation is typically achieved on a C18 reverse-phase column.
-
The mobile phase often consists of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., water with formic acid).[9]
-
-
MS/MS Detection:
-
Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source, usually in positive ion mode.
-
Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Pitavastatin and Pitavastatin-d4, ensuring high selectivity and sensitivity.
-
A common transition for Pitavastatin is m/z 422.2 → 290.3.[10]
-
Analytical Method Validation Workflow:
Spectroscopic Data
While specific spectra for Pitavastatin-d4 (sodium) are not widely published, the expected spectroscopic characteristics can be inferred from the structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the quinoline and fluorophenyl rings, as well as the protons of the heptenoic acid side chain. The signals corresponding to the cyclopropyl protons would be absent or significantly reduced due to deuterium substitution.
-
¹³C NMR: The carbon-13 NMR spectrum would display resonances for all carbon atoms in the molecule. The carbons bearing deuterium atoms would exhibit splitting patterns characteristic of C-D coupling.
-
²H NMR: The deuterium NMR spectrum would show a signal corresponding to the deuterium atoms on the cyclopropyl group.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be observed. The mass-to-charge ratio (m/z) would be approximately 448.5, reflecting the incorporation of four deuterium atoms.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion would likely involve characteristic losses, such as the neutral loss of water and cleavage of the side chain, providing structural confirmation. A major fragment ion for Pitavastatin is observed at m/z 290.1.[11]
Handling and Safety
Based on the Material Safety Data Sheet (MSDS) for Pitavastatin salts, the following handling and safety precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical safety goggles, and gloves to prevent eye and skin contact.
-
Handling: Use in a well-ventilated area. Minimize dust generation and accumulation.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
First Aid: In case of eye or skin contact, flush with plenty of water. If ingested, seek medical assistance. If inhaled, move to fresh air.
This document is intended for informational purposes for research and development professionals and does not constitute medical advice. Always refer to the specific Certificate of Analysis and Safety Data Sheet provided by the supplier for detailed and lot-specific information.
References
- 1. Pitavastatin-d4 Sodium Salt | TargetMol [targetmol.com]
- 2. veeprho.com [veeprho.com]
- 3. Pitavastatin-D4 Sodium Salt | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pitavastatin calcium | 147526-32-7 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of deuterium-labeled 2-quinoxalinecarboxylic acid and 3-methylquinoxaline-2-carboxylic acid from deuterium aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Pitavastatin-d4 (sodium salt)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Pitavastatin-d4 sodium salt, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of Pitavastatin. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the labeled compound.
Introduction
Pitavastatin is a potent HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia. To accurately quantify Pitavastatin in biological matrices using mass spectrometry-based methods, a stable isotope-labeled internal standard is essential. Pitavastatin-d4, in which four hydrogen atoms on the cyclopropyl moiety are replaced with deuterium, serves as an ideal internal standard due to its similar physicochemical properties to the parent drug and its distinct mass difference. This guide outlines a plausible synthetic route and detailed characterization methods for Pitavastatin-d4 sodium salt.
Synthesis of Pitavastatin-d4 (sodium salt)
The synthesis of Pitavastatin-d4 sodium salt involves a multi-step process, beginning with the preparation of the deuterated cyclopropylmethyl bromide, followed by the formation of a phosphonium ylide and a subsequent Wittig reaction with the Pitavastatin side-chain precursor. The final steps involve deprotection and salt formation.
Synthesis Pathway
Figure 1: Proposed synthesis pathway for Pitavastatin-d4 sodium salt.
Experimental Protocols
Step 1: Synthesis of (Bromomethyl)cyclopropane-d4
To a solution of Cyclopropane-d4-methanol (1.0 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, phosphorus tribromide (0.4 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford (Bromomethyl)cyclopropane-d4.
Step 2: Synthesis of (Cyclopropyl-d4-methyl)triphenylphosphonium bromide
A solution of (Bromomethyl)cyclopropane-d4 (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous toluene is heated to reflux for 24 hours under a nitrogen atmosphere. The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (Cyclopropyl-d4-methyl)triphenylphosphonium bromide as a white solid.
Step 3: Synthesis of Protected Pitavastatin-d4 (Wittig Reaction)
To a suspension of (Cyclopropyl-d4-methyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, n-butyllithium (1.1 eq, 2.5 M solution in hexanes) is added dropwise. The resulting deep red solution is stirred at -78 °C for 1 hour. A solution of the tert-butyldimethylsilyl (TBDMS)-protected Pitavastatin side-chain aldehyde (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated ammonium chloride solution, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to give the protected Pitavastatin-d4.
Step 4: Synthesis of Pitavastatin-d4
To a solution of the protected Pitavastatin-d4 (1.0 eq) in THF, tetrabutylammonium fluoride (1.5 eq, 1.0 M solution in THF) is added. The mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield Pitavastatin-d4.
Step 5: Synthesis of Pitavastatin-d4 Sodium Salt
Pitavastatin-d4 (1.0 eq) is dissolved in a minimal amount of methanol, and a solution of sodium hydroxide (1.0 eq) in water is added. The mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the resulting solid is lyophilized to afford Pitavastatin-d4 sodium salt as a white to off-white solid.
Characterization of Pitavastatin-d4 (sodium salt)
The synthesized Pitavastatin-d4 sodium salt is characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity, purity, and isotopic enrichment.
Characterization Workflow
Figure 2: Workflow for the characterization of Pitavastatin-d4 sodium salt.
NMR Spectroscopy
1H and 13C NMR spectra are recorded on a 400 MHz spectrometer using DMSO-d6 as the solvent. The absence of signals corresponding to the cyclopropyl protons in the 1H NMR spectrum confirms successful deuteration.
Table 1: Predicted 1H NMR Data for Pitavastatin-d4 Sodium Salt (400 MHz, DMSO-d6)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.9-7.1 | m | 8H | Aromatic-H |
| 6.55 | dd | 1H | Vinylic-H |
| 5.50 | dd | 1H | Vinylic-H |
| 4.85 | d | 1H | OH |
| 4.40 | d | 1H | OH |
| 3.95 | m | 1H | CH-OH |
| 3.70 | m | 1H | CH-OH |
| 2.15 | dd | 1H | CH2 |
| 2.05 | dd | 1H | CH2 |
Table 2: Predicted 13C NMR Data for Pitavastatin-d4 Sodium Salt (100 MHz, DMSO-d6)
| Chemical Shift (ppm) | Assignment |
| 178.5 | C=O |
| 160-110 | Aromatic-C, Vinylic-C |
| 67.5 | CH-OH |
| 67.0 | CH-OH |
| 42.5 | CH2 |
| 42.0 | CH2 |
| 15.0 | Cyclopropyl-C |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to determine the exact mass and confirm the molecular formula. The mass spectrum is expected to show a molecular ion peak corresponding to [M+H]+ at m/z 426.20, which is 4 mass units higher than that of the non-deuterated Pitavastatin.
Table 3: Predicted HRMS Data for Pitavastatin-d4
| Ion | Calculated m/z | Observed m/z |
| [C25H20D4FNO4+H]+ | 426.2019 | 426.2021 |
| [C25H19D4FNNaO4+H]+ | 448.1838 | 448.1840 |
The fragmentation pattern in MS/MS analysis will be similar to that of unlabeled Pitavastatin, with the key fragments containing the cyclopropyl group showing a +4 Da mass shift.
High-Performance Liquid Chromatography (HPLC)
The purity of Pitavastatin-d4 sodium salt is determined by reverse-phase HPLC. The retention time of the deuterated compound is expected to be very similar to that of the non-deuterated standard.
Table 4: HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Conclusion
This technical guide provides a detailed methodology for the synthesis and characterization of Pitavastatin-d4 sodium salt. The proposed synthetic route is robust and scalable, and the analytical methods described are suitable for confirming the identity, purity, and isotopic enrichment of the final product. This deuterated standard is an invaluable tool for researchers and drug development professionals engaged in the quantitative analysis of Pitavastatin.
The Unseen Anchor: A Technical Guide to Pitavastatin-d4 (sodium) as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental role and mechanism of action of Pitavastatin-d4 (sodium salt) as an internal standard in quantitative bioanalysis. By providing a stable, isotopically labeled analog of the therapeutic agent Pitavastatin, Pitavastatin-d4 is an indispensable tool for ensuring the accuracy, precision, and reliability of analytical methods, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Principle of Isotopic Dilution and the Role of an Internal Standard
Quantitative analysis of pharmaceuticals in complex biological matrices such as plasma or urine is fraught with potential for variability. Factors including sample preparation inconsistencies, matrix effects in the mass spectrometer source, and fluctuations in instrument performance can all contribute to inaccurate results. The use of a stable isotope-labeled internal standard (SIL-IS), such as Pitavastatin-d4, is the gold standard for mitigating these issues.
The core principle is isotopic dilution. A known quantity of the SIL-IS is added to each sample at the earliest stage of the analytical workflow. Because the SIL-IS is chemically identical to the analyte (Pitavastatin), it experiences the same physical and chemical variations throughout the entire analytical process, from extraction to detection. However, due to the mass difference from the incorporated deuterium atoms, the SIL-IS is distinguishable from the analyte by the mass spectrometer.
By measuring the ratio of the analyte's signal to the internal standard's signal, any variations introduced during the analytical process are effectively normalized. This ensures that the final calculated concentration of the analyte is a true and accurate representation of its concentration in the original sample. Deuterated internal standards are ideal as they co-elute with the analyte, experiencing the same ionization conditions, and provide a reliable reference for quantification.[1][2][3][4]
Mechanism of Action of Pitavastatin-d4 as an Internal Standard
Pitavastatin-d4's mechanism of action as an internal standard is rooted in its near-identical physicochemical properties to unlabeled Pitavastatin, coupled with its distinct mass. Here's a breakdown of the key aspects:
-
Co-elution and Ionization Equivalence : During liquid chromatography, Pitavastatin-d4 exhibits virtually the same retention time as Pitavastatin. This is crucial because it ensures that both compounds enter the mass spectrometer's ion source at the same time, subjecting them to the same matrix effects and ionization suppression or enhancement.[1]
-
Correction for Extraction Variability : Any loss of analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of Pitavastatin-d4. The ratio of their concentrations, therefore, remains constant.
-
Mass Spectrometric Discrimination : In the mass spectrometer, Pitavastatin and Pitavastatin-d4 are ionized and then fragmented. Due to the four additional neutrons from the deuterium atoms, the precursor and product ions of Pitavastatin-d4 will have a mass-to-charge ratio (m/z) that is 4 units higher than that of Pitavastatin. This mass difference allows the detector to distinguish between the two compounds and measure their respective signal intensities.
The following diagram illustrates the logical relationship of how Pitavastatin-d4 functions to ensure accurate quantification.
Caption: Logical workflow of internal standardization using Pitavastatin-d4.
Pitavastatin's Therapeutic Mechanism of Action: A Brief Overview
While the focus of this guide is on Pitavastatin-d4 as an internal standard, understanding the therapeutic action of Pitavastatin is crucial for its context in drug development. Pitavastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[5][6] By blocking this enzyme, Pitavastatin reduces the production of mevalonic acid, a precursor to cholesterol.[5] This leads to an upregulation of LDL receptors on hepatocytes, increasing the clearance of LDL cholesterol from the bloodstream.[6]
Beyond its primary lipid-lowering effect, research suggests that Pitavastatin may have pleiotropic effects, including the activation of the RhoA-mediated and ERK signaling pathways, which can influence angiogenesis.[7]
The following diagram depicts the primary signaling pathway of Pitavastatin.
Caption: Pitavastatin's primary and pleiotropic signaling pathways.
Experimental Protocols and Data
The following sections provide a generalized experimental protocol for the quantification of Pitavastatin in human plasma using Pitavastatin-d4 as an internal standard, based on published methodologies.
Sample Preparation
A common and effective method for extracting Pitavastatin from plasma is protein precipitation.
-
Spiking : To 100 µL of plasma sample, add 10 µL of Pitavastatin-d4 internal standard solution (concentration to be optimized based on expected analyte levels).
-
Precipitation : Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing : Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection : Inject a defined volume (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution, to be optimized |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~5500 V |
| Temperature | ~500 °C |
| Collision Gas | Nitrogen |
Mass Transitions (MRM)
The following table outlines the typical mass transitions for Pitavastatin and the expected transitions for Pitavastatin-d4.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Pitavastatin | 422.2 | 290.1 |
| Pitavastatin-d4 | 426.2 | 294.1 |
Note: These values may require slight optimization depending on the specific mass spectrometer used.
Method Validation Parameters
A robust bioanalytical method using Pitavastatin-d4 should be validated according to regulatory guidelines (e.g., FDA, EMA). Key parameters to assess include:
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Range | e.g., 0.1 - 200 ng/mL |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Minimal and compensated for by the IS |
| Stability | Stable under various storage and handling conditions |
The following diagram provides a visual representation of a typical experimental workflow.
Caption: Step-by-step experimental workflow for sample analysis.
Conclusion
Pitavastatin-d4 (sodium) serves as a critical tool in the quantitative bioanalysis of Pitavastatin. Its mechanism of action as an internal standard, based on the principle of isotopic dilution, allows for the correction of variability inherent in the analytical process. By co-eluting with the analyte and being chemically identical yet mass-distinguishable, Pitavastatin-d4 ensures the high level of accuracy and precision required for pharmacokinetic studies and clinical trial sample analysis, ultimately contributing to the safe and effective development of Pitavastatin as a therapeutic agent.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 6. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pitavastatin stimulates retinal angiogenesis via HMG-CoA reductase-independent activation of RhoA-mediated pathways and focal adhesion | Semantic Scholar [semanticscholar.org]
A Technical Guide to Commercial Sourcing of Pitavastatin-d4 (sodium) for Research Applications
For researchers and scientists engaged in drug metabolism, pharmacokinetics (DMPK), and bioanalytical studies, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable quantitative results. Pitavastatin-d4 (sodium), a deuterated analog of the HMG-CoA reductase inhibitor Pitavastatin, serves as an ideal internal standard for mass spectrometry-based quantification of the parent drug in biological matrices. This technical guide provides an in-depth overview of the commercial suppliers of Pitavastatin-d4 (sodium) for research purposes, presents a general experimental protocol for its use, and outlines the typical procurement workflow.
Commercial Supplier Overview
A number of reputable chemical suppliers offer Pitavastatin-d4 (sodium) for research and development purposes. The table below summarizes the key quantitative data for the offerings from several prominent suppliers to facilitate a comparative assessment.
| Supplier | Catalog Number | CAS Number | Purity | Available Quantities |
| Artis Standards | AC0319 | Not specified | >95% (by HPLC)[1] | Not specified |
| Clinivex | RCLSTLP6460[2][3] | Not specified | Not specified | 10mg, 50mg, 100mg[2][3] |
| CymitQuimica | 4Z-P-6460[4] | 574705-92-3[4] | Not specified | 5mg, 10mg, 25mg, 50mg, 100mg[4] |
| GlpBio | Not specified | 574705-92-3[5] | >98.00% | 1mg, 5mg, 10mg[5] |
| MedChemExpress | Not specified | Not specified | Not specified | Not specified |
| Simson Pharma | P740040[6] | Not specified | Not specified | Not specified |
| TargetMol | Not specified | 574705-92-3[7] | Not specified | Not specified |
| Veeprho | DVE001307[8] | Not specified | Not specified | Not specified |
| VIVAN Life Sciences | VLDL-01901[9] | 574705-92-3[9] | Not specified | Not specified |
General Experimental Protocol for Use as an Internal Standard
Pitavastatin-d4 (sodium) is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), to ensure the precision and accuracy of the analytical results.[8] The general workflow for its use involves the following steps:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Pitavastatin-d4 (sodium) in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a working solution at a lower concentration, which will be added to the samples.
-
-
Sample Preparation:
-
To a known volume of the biological matrix (e.g., plasma, urine), add a precise volume of the Pitavastatin-d4 (sodium) working solution.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and the internal standard.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Develop a chromatographic method to separate Pitavastatin and Pitavastatin-d4 from endogenous interferences.
-
Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard. Typically, this is done using multiple reaction monitoring (MRM) mode.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and to quantify the analyte in the unknown samples.
-
Procurement Workflow for Research Chemicals
The process of acquiring a specialized research chemical like Pitavastatin-d4 (sodium) follows a structured workflow within a research organization. The diagram below illustrates the key steps involved in this process.
References
- 1. veeprho.com [veeprho.com]
- 2. theclinivex.com [theclinivex.com]
- 3. Pitavastatin D4 Sodium [artis-standards.com]
- 4. vivanls.com [vivanls.com]
- 5. Pitavastatin-D4 Sodium Salt | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 6. vivanls.com [vivanls.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. Pitavastatin-d4 Sodium Salt | TargetMol [targetmol.com]
The Analytical Edge: A Technical Guide to Pitavastatin and Pitavastatin-d4 (sodium) in Drug Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical roles of Pitavastatin and its deuterated analog, Pitavastatin-d4, in analytical settings. We delve into the nuanced differences between these two compounds, providing a comprehensive overview of their applications, with a particular focus on enhancing the precision and accuracy of quantitative bioanalysis. This document offers detailed experimental methodologies, comparative data, and visual workflows to support researchers in the robust quantification of Pitavastatin in complex biological matrices.
Introduction: The Need for Precision in Pitavastatin Analysis
Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its efficacy in lowering low-density lipoprotein (LDL) cholesterol makes it a cornerstone in the management of hypercholesterolemia. Accurate quantification of Pitavastatin in biological samples is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies throughout the drug development pipeline. However, the inherent complexity of biological matrices poses significant challenges to achieving reliable and reproducible results. The introduction of a stable isotope-labeled internal standard, Pitavastatin-d4, has revolutionized the bioanalysis of this important therapeutic agent.
Pitavastatin vs. Pitavastatin-d4: A Comparative Overview
From a chemical standpoint, Pitavastatin and Pitavastatin-d4 are structurally identical, with the exception of the substitution of four hydrogen atoms with deuterium atoms on the cyclopropyl group of Pitavastatin-d4. This subtle yet significant modification results in a mass shift that is readily detectable by mass spectrometry, while preserving the physicochemical properties of the parent molecule.
| Property | Pitavastatin | Pitavastatin-d4 (sodium) |
| Molecular Formula | C25H24FNO4 | C25H19D4FNNaO4 |
| Molecular Weight | 421.46 g/mol | 447.47 g/mol |
| Primary Use | Active Pharmaceutical Ingredient (API) | Internal Standard for Analytical Quantification |
| Key Distinction | Non-labeled | Stable isotope-labeled |
Table 1: Key Chemical and Physical Properties of Pitavastatin and Pitavastatin-d4 (sodium).
The primary advantage of using Pitavastatin-d4 as an internal standard lies in its ability to mimic the behavior of the analyte (Pitavastatin) during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization response allow for the correction of variability that can arise from matrix effects, extraction inconsistencies, and instrument fluctuations, thereby significantly improving the accuracy and precision of the analytical method.
The Role of Pitavastatin-d4 in Isotope Dilution Mass Spectrometry
Pitavastatin-d4 is an indispensable tool in isotope dilution mass spectrometry (IDMS), the gold standard for quantitative analysis. In this technique, a known amount of the deuterated internal standard is added to the biological sample prior to any processing steps. The ratio of the mass spectrometric response of the endogenous Pitavastatin to that of the added Pitavastatin-d4 is then used to calculate the concentration of Pitavastatin in the original sample. This ratiometric measurement effectively cancels out most sources of analytical error.
Experimental Protocols: A Validated LC-MS/MS Method for Pitavastatin in Human Plasma
The following is a representative, detailed protocol for the quantification of Pitavastatin in human plasma using Pitavastatin-d4 as an internal standard, based on established and validated methodologies.
Materials and Reagents
-
Pitavastatin reference standard
-
Pitavastatin-d4 (sodium) internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Pitavastatin and Pitavastatin-d4 in methanol.
-
Working Standard Solutions: Serially dilute the Pitavastatin stock solution with a 50:50 methanol:water mixture to prepare working standard solutions for the calibration curve (e.g., in the range of 1 to 500 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of Pitavastatin-d4 at a constant concentration (e.g., 50 ng/mL) in the same diluent.
-
Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, and 200 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the Pitavastatin-d4 internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pitavastatin: m/z 422.2 → 290.1
-
Pitavastatin-d4: m/z 426.2 → 294.1
-
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Quantitative Data Presentation
The following tables summarize typical validation parameters for a robust LC-MS/MS method for Pitavastatin using Pitavastatin-d4 as an internal standard.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Table 2: Linearity and Sensitivity of a Typical Pitavastatin LC-MS/MS Assay.
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Low QC | < 10% | < 10% | ± 15% | ± 15% |
| Mid QC | < 10% | < 10% | ± 15% | ± 15% |
| High QC | < 10% | < 10% | ± 15% | ± 15% |
Table 3: Precision and Accuracy of a Typical Pitavastatin LC-MS/MS Assay.
| Analyte | Mean Extraction Recovery |
| Pitavastatin | > 85% |
| Pitavastatin-d4 | > 85% |
Table 4: Extraction Recovery of Pitavastatin and Pitavastatin-d4.
Visualizing Key Processes
Pitavastatin's Mechanism of Action: HMG-CoA Reductase Inhibition
Caption: Pitavastatin inhibits the conversion of HMG-CoA to Mevalonate.
Experimental Workflow for Bioanalytical Quantification
Caption: A typical workflow for Pitavastatin quantification.
Conclusion
The use of Pitavastatin-d4 as an internal standard is a critical component of modern, high-throughput bioanalytical methods for the quantification of Pitavastatin. Its ability to compensate for analytical variability ensures the generation of highly accurate and precise data, which is essential for making informed decisions throughout the drug development process. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this important therapeutic agent.
Methodological & Application
Application Notes and Protocols for the Quantification of Pitavastatin using LC-MS/MS with Pitavastatin-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and validation of a sensitive and robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Pitavastatin in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, Pitavastatin-d4, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and other clinical applications.
Introduction
Pitavastatin is a competitive inhibitor of HMG-CoA reductase, an enzyme that catalyzes a rate-limiting step in cholesterol biosynthesis. It is prescribed for the treatment of hypercholesterolemia and dyslipidemia. Accurate measurement of Pitavastatin concentrations in biological fluids is essential for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. This LC-MS/MS method offers high selectivity and sensitivity for the reliable quantification of Pitavastatin.
Experimental Workflow
The overall experimental workflow for the quantification of Pitavastatin is depicted in the following diagram.
Detailed Experimental Protocols
Materials and Reagents
-
Pitavastatin reference standard
-
Pitavastatin-d4 internal standard (IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (≥98%)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., heparin)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pitavastatin and Pitavastatin-d4 in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Pitavastatin stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Pitavastatin-d4 stock solution with the same diluent to achieve a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation Method)
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 25 µL of the Pitavastatin-d4 internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | A validated HPLC or UHPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~5500 V |
| Source Temperature | ~500°C |
| Curtain Gas | Instrument dependent |
| Collision Gas | Instrument dependent |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pitavastatin | 422.2 | 290.1 |
| Pitavastatin-d4 | 426.2 | 290.1 |
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry). Key validation parameters are summarized below.
Linearity and Range
The method should be linear over a specified concentration range. A typical calibration curve ranges from 1 to 200 ng/mL.[1] The coefficient of determination (r²) should be ≥ 0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision should be evaluated at a minimum of four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[1]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.001 | 2.93 | 6.09 | 4.64 | 4.94 |
| LQC | 2.999 | 1.90 | 2.80 | -6.21 | -4.13 |
| MQC | 70.212 | 0.69 | 1.68 | 2.89 | 2.65 |
| HQC | 150.454 | 1.35 | 2.11 | -0.10 | 1.57 |
| Data adapted from FDA submission documents.[1] |
The acceptance criteria for accuracy are typically within ±15% (±20% for LLOQ) of the nominal concentration, and for precision, the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).
Selectivity and Specificity
The method's ability to differentiate and quantify the analyte in the presence of other components in the matrix should be demonstrated. This is typically assessed by analyzing blank plasma from multiple sources.
Matrix Effect
The effect of the plasma matrix on the ionization of the analyte and internal standard should be evaluated to ensure that it does not interfere with quantification.
Stability
The stability of Pitavastatin in plasma should be assessed under various conditions, including bench-top, freeze-thaw, and long-term storage.
Data Presentation
All quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Analyte | Pitavastatin |
| Internal Standard | Pitavastatin-d4 |
| Matrix | Human Plasma |
| Extraction Method | Protein Precipitation |
| Detection | LC-MS/MS (MRM) |
| Linearity Range | 1.001 - 200.172 ng/mL[1] |
| LLOQ | 1.001 ng/mL[1] |
Table 2: Summary of Method Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | Pass |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | Pass[1] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | Pass[1] |
| Intra-day Accuracy (%Bias) | ± 15% (± 20% for LLOQ) | Pass[1] |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% for LLOQ) | Pass[1] |
| Selectivity | No significant interference | Pass |
| Matrix Effect | Within acceptable limits | Pass |
| Stability | Stable under tested conditions | Pass |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship of the key components in the LC-MS/MS system for the analysis of Pitavastatin.
This detailed application note provides a robust framework for the successful implementation of an LC-MS/MS method for the quantification of Pitavastatin in a research or clinical setting. Adherence to these protocols and rigorous validation will ensure the generation of high-quality, reliable data.
References
Application Note: High-Throughput Analysis of Pitavastatin in Human Plasma via Liquid-Liquid Extraction Coupled with LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Pitavastatin in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure using Pitavastatin-d4 as a stable isotope-labeled internal standard (IS). The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high selectivity and accuracy, making this method suitable for pharmacokinetic studies and routine therapeutic drug monitoring. The method demonstrates excellent linearity over a clinically relevant concentration range with high recovery and minimal matrix effects.
Introduction
Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] It is prescribed for the treatment of hyperlipidemia and mixed dyslipidemia to reduce elevated total cholesterol, low-density lipoprotein cholesterol (LDL-C), and triglycerides.[1] Accurate and reliable quantification of Pitavastatin in biological matrices is crucial for pharmacokinetic and bioavailability studies.
Liquid-liquid extraction is a widely used sample preparation technique that offers a high degree of sample cleanup by partitioning the analyte of interest into an immiscible organic solvent. This application note describes a validated LLE protocol for the extraction of Pitavastatin from human plasma, utilizing Pitavastatin-d4 as an internal standard to ensure precision and accuracy. The subsequent analysis is performed by LC-MS/MS, a technique renowned for its sensitivity and specificity.[3][4]
Experimental
2.1. Materials and Reagents
-
Pitavastatin reference standard (≥98% purity)
-
Pitavastatin-d4 internal standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma (K2-EDTA)
-
Deionized water
2.2. Instrumentation
-
Agilent 1290 Infinity II LC System or equivalent
-
Sciex QTRAP 6500+ Mass Spectrometer or equivalent
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
2.3. Standard and Quality Control Sample Preparation
Stock solutions of Pitavastatin and Pitavastatin-d4 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 0.1 ng/mL to 200 ng/mL.[4]
2.4. Liquid-Liquid Extraction Protocol
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of Pitavastatin-d4 internal standard working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.[3]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see section 2.5).
-
Vortex mix for 30 seconds to ensure complete dissolution.
-
Inject 10 µL onto the LC-MS/MS system.
2.5. LC-MS/MS Conditions
A C18 analytical column was used for chromatographic separation.[5][6][7] The mobile phase consisted of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[5] Detection was performed using an electrospray ionization (ESI) source in the positive ion multiple reaction monitoring (MRM) mode.[3][6][7]
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Initial: 30% B, hold for 0.5 min; Ramp to 95% B over 2.5 min; Hold at 95% B for 1 min; Return to 30% B in 0.1 min; Equilibrate for 0.9 min. |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Pitavastatin: m/z 422.2 → 290.1Pitavastatin-d4: m/z 426.2 → 294.1 |
| Collision Energy | Optimized for specific instrument |
| Declustering Potential | Optimized for specific instrument |
Results and Discussion
3.1. Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation. The key performance characteristics are summarized below.
3.2. Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.1 ng/mL to 200 ng/mL for Pitavastatin in human plasma.[4] The coefficient of determination (r²) was consistently ≥ 0.99. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL, with a signal-to-noise ratio greater than 10.[4]
3.3. Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, medium, and high). The results, summarized in Table 2, demonstrate that the method is both accurate and precise, with all values falling within the acceptable limits of ±15% (±20% for LLOQ).[3][8]
Table 2: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | < 10 | < 12 | ± 15 | ± 18 |
| Low | 0.3 | < 8 | < 10 | ± 12 | ± 14 |
| Medium | 15 | < 7 | < 9 | ± 10 | ± 11 |
| High | 150 | < 6 | < 8 | ± 9 | ± 10 |
3.4. Recovery and Matrix Effect
The extraction recovery of Pitavastatin and the internal standard was consistent and reproducible across all QC levels. The mean extraction recovery for Pitavastatin was determined to be above 70%.[3][9] The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked plasma samples with those of neat solutions. The results indicated no significant ion suppression or enhancement, with the calculated matrix factor being close to 1.
Table 3: Recovery and Matrix Effect Data
| Analyte | QC Level (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Pitavastatin | 0.3 | 75.8 | 98.2 |
| 15 | 78.2 | 101.5 | |
| 150 | 76.5 | 99.7 | |
| Pitavastatin-d4 | 100 | 79.1 | 100.3 |
Workflow Diagram
Caption: LLE workflow for Pitavastatin analysis.
Conclusion
The described liquid-liquid extraction method coupled with LC-MS/MS analysis provides a reliable, sensitive, and high-throughput solution for the quantification of Pitavastatin in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The method has been successfully validated and is suitable for use in clinical and research settings for pharmacokinetic characterization and therapeutic drug monitoring of Pitavastatin.
References
- 1. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of pitavastatin in human plasma via HPLC-ESI-MS/MS and subsequent application to a clinical study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Isolated Perfused Rat Liver Model: Simultaneous LC-MS Quantification of Pitavastatin, Coproporphyrin I, and Coproporphyrin III Levels in the Rat Liver and Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Pitavastatin in Human Plasma by LC–MS–MS | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Throughput UPLC-MS/MS Quantification of Pitavastatin in Human Plasma Using Pitavastatin-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Pitavastatin in human plasma. The method utilizes Pitavastatin-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a fast and efficient workflow suitable for high-throughput analysis in clinical and pharmaceutical research settings. The method is validated over a linear range of 0.2 to 400 ng/mL, demonstrating excellent performance in terms of linearity, precision, accuracy, and recovery.
Introduction
Pitavastatin is a competitive inhibitor of HMG-CoA reductase, an enzyme that catalyzes a rate-limiting step in cholesterol biosynthesis. It is prescribed for the treatment of hypercholesterolemia and for the primary prevention of cardiovascular events. Accurate and reliable quantification of Pitavastatin in biological matrices is essential for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. This application note presents a validated UPLC-MS/MS method that offers high sensitivity, specificity, and throughput for the determination of Pitavastatin in human plasma. The use of a deuterated internal standard, Pitavastatin-d4, minimizes analytical variability and enhances the reliability of the results.
Experimental Protocols
Materials and Reagents
-
Pitavastatin (Reference Standard)
-
Pitavastatin-d4 (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is used for the extraction of Pitavastatin and Pitavastatin-d4 from human plasma.
-
Allow all samples and standards to thaw to room temperature.
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Pitavastatin-d4 internal standard working solution (1 µg/mL in 50% methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC Conditions
-
System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 90 | 10 |
| 0.5 | 90 | 10 |
| 2.0 | 10 | 90 |
| 2.5 | 10 | 90 |
| 2.6 | 90 | 10 |
| 3.5 | 90 | 10 |
MS/MS Conditions
-
System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
Collision Gas: Argon
-
Data Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Pitavastatin | 422.2 | 290.1 | 30 | 20 |
| Pitavastatin-d4 | 426.2 | 290.1 | 30 | 20 |
Experimental Workflow
Caption: UPLC-MS/MS workflow for Pitavastatin quantification.
Data Presentation
Calibration Curve
The calibration curve for Pitavastatin was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor was used.
| Parameter | Value |
| Linearity Range | 0.2 - 400 ng/mL |
| Regression Equation | y = 0.025x + 0.003 |
| Correlation Coefficient (r²) | > 0.995 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High) on three different days.
Intra-Day Precision and Accuracy (n=6)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | CV (%) | Accuracy (%) |
| LQC | 0.6 | 0.58 | 4.2 | 96.7 |
| MQC | 80 | 82.1 | 2.8 | 102.6 |
| HQC | 320 | 315.7 | 3.5 | 98.7 |
Inter-Day Precision and Accuracy (n=18)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | CV (%) | Accuracy (%) |
| LQC | 0.6 | 0.61 | 5.1 | 101.7 |
| MQC | 80 | 78.9 | 3.9 | 98.6 |
| HQC | 320 | 323.5 | 4.3 | 101.1 |
Recovery
The extraction recovery of Pitavastatin was determined by comparing the peak areas of the analyte from extracted plasma samples with those of post-extraction spiked samples at three QC levels.
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) |
| LQC | 0.6 | 92.5 |
| MQC | 80 | 95.1 |
| HQC | 320 | 94.3 |
Conclusion
The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of Pitavastatin in human plasma. The simple protein precipitation sample preparation protocol and the short chromatographic run time make this method ideal for high-throughput analysis in a research environment. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, meeting the typical requirements for bioanalytical method validation.
Application Notes and Protocols for a Pharmacokinetic Study of Pitavastatin using Pitavastatin-d4 (sodium) as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting a pharmacokinetic study of pitavastatin, a potent inhibitor of HMG-CoA reductase, using its deuterated stable isotope-labeled internal standard, pitavastatin-d4. The protocols outlined below cover study design considerations, detailed bioanalytical methods for plasma sample analysis using LC-MS/MS, and data analysis.
Introduction
Pitavastatin is a synthetic statin prescribed for the management of hypercholesterolemia and dyslipidemia.[1] A thorough understanding of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety and efficacy. The use of a stable isotope-labeled internal standard, such as pitavastatin-d4, is the gold standard in quantitative bioanalysis using mass spectrometry.[2][3][4] The co-elution of the analyte and its deuterated internal standard helps to normalize for variations in sample preparation and matrix effects, thereby enhancing the accuracy and precision of the analytical method.[3]
Pitavastatin-d4 sodium salt is a deuterated form of pitavastatin sodium salt.[5][6] Deuteration involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen.[6] This modification results in a compound with a higher molecular weight but nearly identical physicochemical properties to the parent drug, making it an ideal internal standard for mass spectrometry-based quantification.[2][3]
Pharmacokinetic Study Design
A well-designed pharmacokinetic study is essential for obtaining reliable data. The following protocol outlines a single-dose, open-label study in healthy volunteers.
2.1. Study Population
-
Inclusion Criteria: Healthy male and female volunteers, aged 18-45 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ². All subjects should provide written informed consent prior to participation.
-
Exclusion Criteria: History or current evidence of any significant medical condition, use of any prescription or over-the-counter medications within 14 days of the study, pregnancy or lactation, and known hypersensitivity to pitavastatin or other statins.
2.2. Dosing and Administration
-
A single oral dose of 4 mg pitavastatin calcium tablet will be administered to subjects after an overnight fast of at least 10 hours.[7][8]
-
Water will be allowed ad libitum except for 1 hour before and 2 hours after drug administration.
-
A standard meal will be provided 4 hours post-dose.
2.3. Blood Sample Collection
-
Venous blood samples (approximately 5 mL) will be collected into tubes containing K2-EDTA as an anticoagulant at the following time points: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.[9]
-
Plasma will be separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
Bioanalytical Method: Pitavastatin Quantification in Human Plasma by LC-MS/MS
This section details the validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pitavastatin in human plasma.
3.1. Materials and Reagents
-
Pitavastatin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (drug-free)
3.2. Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
3.3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of pitavastatin and pitavastatin-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the pitavastatin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of pitavastatin-d4 at a concentration of 100 ng/mL in the same diluent.
3.4. Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the pitavastatin-d4 internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
3.5. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 30% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Pitavastatin: m/z 422.2 → 290.1Pitavastatin-d4: m/z 426.2 → 294.1 |
3.6. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under various storage and processing conditions |
Data and Results
4.1. Pharmacokinetic Parameters
Following the analysis of plasma samples, the concentration-time data for each subject will be used to calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life.
-
CL/F: Apparent total body clearance.
-
Vd/F: Apparent volume of distribution.
4.2. Summary of Pharmacokinetic Data
The following table summarizes typical pharmacokinetic parameters of pitavastatin after a single 4 mg oral dose in healthy volunteers.
| Parameter | Mean ± SD |
| Cmax (ng/mL) | 50 - 70 |
| Tmax (hr) | 0.8 - 1.2[1][12] |
| AUC0-inf (ng*hr/mL) | 200 - 300 |
| t1/2 (hr) | 11 - 13[12] |
Note: These values are illustrative and may vary between studies and populations.
Visualizations
5.1. Pitavastatin Mechanism of Action
References
- 1. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 5. Pitavastatin-d4 Sodium Salt | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bohrium.com [bohrium.com]
- 9. Pharmacokinetics of pitavastatin in subjects with Child-Pugh A and B cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cymitquimica.com [cymitquimica.com]
- 11. vivanls.com [vivanls.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for In Vitro Metabolism Studies of Pitavastatin Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitavastatin is a synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. The primary metabolic pathway of pitavastatin is glucuronidation, which is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, leading to the formation of pitavastatin lactone. Unlike many other statins, pitavastatin undergoes minimal metabolism by the cytochrome P450 (CYP) enzyme system.[1][2]
These application notes provide a detailed protocol for conducting in vitro metabolism studies of pitavastatin using human liver microsomes (HLMs) and a deuterated internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Pitavastatin
The main metabolic transformation of pitavastatin is its conversion to pitavastatin lactone. This process is initiated by glucuronidation of the carboxylic acid group of pitavastatin, primarily by the UGT isoforms UGT1A3 and UGT2B7.[2][3][4] The resulting acyl glucuronide is an unstable intermediate that spontaneously cyclizes to the more stable pitavastatin lactone.
Caption: Metabolic conversion of pitavastatin to pitavastatin lactone.
Quantitative Data Presentation
The following table summarizes the key enzymes involved in pitavastatin metabolism. Researchers should use this table to record their experimentally determined kinetic parameters.
| Analyte | Enzyme Source | Major Enzymes | Kinetic Parameter | Value | Units |
| Pitavastatin | Human Liver Microsomes | UGT1A3, UGT2B7 | Km | User Defined | µM |
| Vmax | User Defined | pmol/min/mg protein | |||
| CLint (Vmax/Km) | User Defined | µL/min/mg protein | |||
| Recombinant UGT1A3 | UGT1A3 | Km | User Defined | µM | |
| Vmax | User Defined | pmol/min/mg protein | |||
| CLint (Vmax/Km) | User Defined | µL/min/mg protein | |||
| Recombinant UGT2B7 | UGT2B7 | Km | User Defined | µM | |
| Vmax | User Defined | pmol/min/mg protein | |||
| CLint (Vmax/Km) | User Defined | µL/min/mg protein |
Note: Published literature indicates no marked difference in the intrinsic clearance between pitavastatin and its lactone form in human hepatic microsomes, though specific kinetic values are not consistently reported.[3]
Experimental Protocols
Protocol 1: Determination of Pitavastatin Metabolic Stability in Human Liver Microsomes
This protocol outlines the procedure to determine the rate of metabolism of pitavastatin in pooled human liver microsomes (HLMs).
Materials:
-
Pitavastatin
-
Pitavastatin-d4 (or other suitable deuterated standard, e.g., from Santa Cruz Biotechnology)
-
Pooled Human Liver Microsomes (HLMs)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of MgCl₂ in water.
-
Prepare a 100 mM stock solution of UDPGA in water.
-
Prepare stock solutions of pitavastatin (10 mM) and pitavastatin-d4 (1 mM) in DMSO. Serially dilute the pitavastatin stock solution with buffer to create working solutions for the desired concentration range (e.g., 0.5 - 100 µM).
-
-
Incubation Reaction Mixture:
-
On a 96-well plate, prepare the incubation mixtures. For each reaction, combine:
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
HLMs (final concentration 0.5 mg/mL)
-
MgCl₂ (final concentration 5 mM)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the pitavastatin working solution to the wells to initiate the metabolic reaction. The final substrate concentrations should cover a range to determine enzyme kinetics (e.g., 1, 5, 10, 25, 50, 100 µM).
-
To start the reaction, add UDPGA (final concentration 2 mM).
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the deuterated internal standard (pitavastatin-d4, final concentration 100 nM).
-
-
Sample Processing:
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Caption: Workflow for the in vitro metabolism of pitavastatin.
Protocol 2: LC-MS/MS Analysis of Pitavastatin and Pitavastatin Lactone
This protocol provides a general method for the quantification of pitavastatin and its lactone metabolite. Instrument parameters should be optimized for the specific LC-MS/MS system used.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate pitavastatin and pitavastatin lactone (e.g., 5-95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pitavastatin: m/z 422.2 → 290.1
-
Pitavastatin Lactone: m/z 404.2 → 290.1
-
Pitavastatin-d4 (Internal Standard): Determine the appropriate transition based on the deuteration pattern (e.g., m/z 426.2 → 294.1)
-
Data Analysis:
-
Construct calibration curves for pitavastatin and pitavastatin lactone using the peak area ratios of the analyte to the internal standard.
-
Determine the concentration of pitavastatin remaining and pitavastatin lactone formed at each time point.
-
Plot the rate of metabolite formation against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the intrinsic clearance (CLint) as the ratio of Vmax to Km.
Conclusion
This set of application notes provides a comprehensive framework for investigating the in vitro metabolism of pitavastatin. By utilizing a deuterated internal standard and a robust LC-MS/MS method, researchers can accurately quantify the formation of pitavastatin lactone and determine key kinetic parameters. This information is invaluable for understanding the drug's disposition and for predicting its behavior in vivo.
References
- 1. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Assay: Intrinsic clearance in human liver microsomes after 30 mins (CHEMBL1109281) - ChEMBL [ebi.ac.uk]
- 3. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Pitavastatin using a Validated LC-MS/MS Assay with Pitavastatin-d4 Internal Standard
Introduction
Pitavastatin is a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] It is prescribed for the treatment of hypercholesterolemia and mixed dyslipidemia to reduce elevated total cholesterol, low-density lipoprotein cholesterol (LDL-C), apolipoprotein B, and triglycerides, while increasing high-density lipoprotein cholesterol (HDL-C).[2] Therapeutic drug monitoring (TDM) of pitavastatin can be a valuable tool for researchers and clinicians to optimize dosing regimens, assess patient adherence, and investigate potential drug-drug interactions, thereby personalizing therapy and minimizing adverse effects.
This document provides a detailed protocol for the quantitative analysis of pitavastatin in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay utilizes a stable isotope-labeled internal standard, pitavastatin-d4, to ensure high accuracy and precision.
Mechanism of Action
Pitavastatin competitively inhibits HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol biosynthesis pathway.[1][2] This inhibition leads to a decrease in intracellular cholesterol levels in the liver. In response, liver cells upregulate the expression of LDL receptors on their surface, which enhances the clearance of LDL-C from the bloodstream.[2] The primary route of metabolism for pitavastatin is glucuronidation, with minimal involvement of the cytochrome P450 system.[2][3]
Signaling Pathway
Experimental Workflow
Materials and Reagents
-
Pitavastatin calcium (Reference Standard)
-
Pitavastatin-d4 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Equipment
-
Liquid Chromatograph (e.g., Shimadzu, Waters)
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher)
-
Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Pipettes and general laboratory consumables
Experimental Protocols
Preparation of Stock and Working Solutions
-
Pitavastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of pitavastatin calcium in methanol.
-
Pitavastatin-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of pitavastatin-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the pitavastatin stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the pitavastatin-d4 stock solution.
Sample Preparation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the pitavastatin-d4 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient optimized for separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Pitavastatin: m/z 422.2 → 290.1Pitavastatin-d4: m/z 426.2 → 294.1 |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the validated LC-MS/MS assay.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Pitavastatin | 0.2 - 400 | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.2 | < 15 | < 15 | 85 - 115 |
| Low | 0.6 | < 15 | < 15 | 85 - 115 |
| Medium | 50 | < 15 | < 15 | 85 - 115 |
| High | 300 | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation.
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Pitavastatin | > 70 | Minimal to no significant effect |
| Pitavastatin-d4 | > 70 | Minimal to no significant effect |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the therapeutic drug monitoring of pitavastatin in human plasma. The use of a stable isotope-labeled internal standard, pitavastatin-d4, ensures accurate quantification. This application note and protocol can be readily implemented in research and clinical laboratories to support pharmacokinetic studies and personalized medicine approaches for patients treated with pitavastatin.
References
Preparation of Pitavastatin-d4 (sodium) Stock and Working Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of Pitavastatin-d4 (sodium) stock and working solutions for use as an internal standard in analytical methodologies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate preparation of these solutions is critical for the reliable quantification of Pitavastatin in biological matrices.
Introduction
Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] In pharmacokinetic and drug metabolism studies, a stable isotope-labeled internal standard, such as Pitavastatin-d4, is essential for accurate and precise quantification of the parent drug. The use of a deuterated internal standard helps to correct for variability in sample preparation and instrument response.[3] This application note provides a comprehensive guide to the preparation of Pitavastatin-d4 (sodium) stock and working solutions.
Physicochemical Properties and Solubility
Pitavastatin-d4 (sodium) is the deuterated sodium salt of Pitavastatin. Understanding its solubility is crucial for preparing accurate and stable solutions.
Solubility Profile:
| Solvent | Solubility of Pitavastatin Salt |
| Water | Pitavastatin sodium is freely soluble, with pH-dependent solubility.[4] Pitavastatin calcium is very slightly soluble. |
| Dimethyl Sulfoxide (DMSO) | Soluble. For Pitavastatin calcium, solubility is approximately 25-100 mg/mL.[1][5] |
| Dimethylformamide (DMF) | Soluble. For Pitavastatin calcium, solubility is approximately 30 mg/mL.[5] |
| Ethanol | Pitavastatin calcium is very slightly soluble. |
| Methanol | Pitavastatin calcium is slightly soluble. |
Storage and Stability
Proper storage of Pitavastatin-d4 (sodium) in its solid form and as prepared solutions is critical to maintain its integrity and ensure the accuracy of experimental results.
Storage Recommendations:
| Form | Storage Condition | Stability Period |
| Solid (as purchased) | -20°C[5] | ≥ 4 years[5] |
| Stock Solution in Organic Solvent | -80°C or -20°C | Stable for at least 1 year at -80°C and for shorter periods at -20°C.[2] |
| Working Solutions (in aqueous/organic mixtures) | 2-8°C | Stable for several days. One study reported stability for 8 days.[6] |
Note: It is recommended to minimize freeze-thaw cycles of stock solutions. Aliquoting the stock solution into single-use vials is a best practice. Solutions should be protected from light, as Pitavastatin has been shown to be photolabile.[7]
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of Pitavastatin-d4 (sodium) stock and working solutions.
Preparation of Primary Stock Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL primary stock solution of Pitavastatin-d4 (sodium).
Materials:
-
Pitavastatin-d4 (sodium) solid
-
Dimethyl Sulfoxide (DMSO), HPLC grade or higher
-
Calibrated analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Amber glass vials for storage
Procedure:
-
Allow the vial of solid Pitavastatin-d4 (sodium) to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of Pitavastatin-d4 (sodium) using a calibrated analytical balance. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the solid.
-
Transfer the weighed solid to a clean, dry volumetric flask.
-
Add a small amount of DMSO to the flask to dissolve the solid.
-
Vortex gently until the solid is completely dissolved.
-
Add DMSO to the flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to amber glass vials in appropriate aliquots to avoid repeated freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, solvent, preparation date, and store at -80°C.
Preparation of Intermediate and Working Solutions
This protocol describes the serial dilution of the primary stock solution to prepare intermediate and working solutions for use in analytical methods. The final concentration of the working solution will depend on the specific requirements of the analytical assay, such as the expected concentration range of the analyte in the samples.
Materials:
-
1 mg/mL Pitavastatin-d4 (sodium) primary stock solution
-
Acetonitrile, HPLC grade or higher
-
Methanol, HPLC grade or higher
-
Deionized water, HPLC grade or higher
-
Volumetric flasks or microcentrifuge tubes
-
Pipettes and tips
Example Dilution Scheme:
-
Intermediate Stock Solution (10 µg/mL):
-
Pipette 10 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask or microcentrifuge tube.
-
Add your chosen diluent (e.g., 50:50 acetonitrile:water) to the 1 mL mark.
-
Vortex to mix thoroughly. This solution can be stored at -20°C for a shorter period.
-
-
Working Internal Standard Solution (100 ng/mL):
-
Pipette 10 µL of the 10 µg/mL intermediate stock solution into a 1 mL volumetric flask or microcentrifuge tube.
-
Add your chosen diluent (e.g., the initial mobile phase of your LC-MS method) to the 1 mL mark.
-
Vortex to mix thoroughly. This working solution should ideally be prepared fresh daily or stored at 2-8°C for a limited time, with its stability verified.
-
Visual Workflows
The following diagrams illustrate the described experimental workflows for the preparation of stock and working solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pitavastatin-d4 Sodium Salt | TargetMol [targetmol.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Photostability of pitavastatin--a novel HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to address ion suppression in Pitavastatin LC-MS/MS analysis?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during the LC-MS/MS analysis of Pitavastatin, with a specific focus on overcoming ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Pitavastatin LC-MS/MS analysis?
Ion suppression is a phenomenon that occurs in the ion source of a mass spectrometer, leading to a decreased response for the analyte of interest, in this case, Pitavastatin.[1][2] It is caused by co-eluting compounds from the sample matrix that interfere with the ionization of Pitavastatin.[1][3] This interference can lead to inaccurate and unreliable quantification, poor sensitivity, and reduced reproducibility in your assay.[2][4] Even with the high selectivity of MS/MS, ion suppression can still occur because the interference happens before mass analysis.[1]
Q2: What are the common causes of ion suppression in bioanalytical methods for Pitavastatin?
Ion suppression in Pitavastatin analysis from biological samples like plasma is often caused by:
-
Endogenous Matrix Components: High concentrations of phospholipids, salts, and proteins from biological samples are major contributors to ion suppression.[5]
-
Co-eluting Metabolites: Pitavastatin lactone is a major metabolite that can co-elute and interfere with the parent drug's ionization.[6]
-
Formulation Excipients: In preclinical or clinical studies, formulation agents used to dissolve Pitavastatin can cause significant ion suppression.[7]
-
Mobile Phase Additives: Non-volatile salts or other additives in the mobile phase can crystallize on the ESI droplet, hindering the ionization of Pitavastatin.[2]
Q3: How can I detect ion suppression in my Pitavastatin assay?
A common method to assess ion suppression is the post-column infusion experiment .[1] This involves infusing a constant flow of a Pitavastatin standard solution into the MS detector while injecting a blank matrix sample onto the LC column. A dip in the baseline signal at the retention time of Pitavastatin indicates the presence of co-eluting species that are causing ion suppression.[1]
Troubleshooting Guides
Issue 1: Low Pitavastatin Signal Intensity and Poor Sensitivity
If you are observing a consistently low signal for Pitavastatin, even at higher concentrations, it is likely due to significant ion suppression.
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][3]
-
Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all phospholipids.[5]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample extract than PPT.[8][9]
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing a broad range of interferences, including phospholipids and salts.[3][5]
-
-
Optimize Chromatography: Increasing the separation between Pitavastatin and co-eluting matrix components can significantly reduce ion suppression.[3]
-
Gradient Elution: Employ a gradient elution to better separate Pitavastatin from early-eluting salts and late-eluting phospholipids.
-
Column Chemistry: Use a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18) to alter the elution profile of interfering compounds relative to Pitavastatin.
-
UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide better resolution and sharper peaks, reducing the chances of co-elution.
-
-
Adjust MS Source Parameters:
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than electrospray ionization (ESI).[1][2] If your instrument allows, testing APCI could be beneficial.
-
Source Parameters: Optimize parameters like nebulizer gas flow, drying gas temperature, and spray voltage to enhance Pitavastatin ionization and minimize the impact of interfering compounds.
-
Issue 2: Poor Reproducibility and Inaccurate Quantification
Inconsistent results across your sample batch can be a sign of variable ion suppression from sample to sample.
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Pitavastatin is the best way to compensate for ion suppression.[3] It will co-elute with Pitavastatin and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and QCs in the same biological matrix as your unknown samples.[3] This helps to normalize the ion suppression effects across the entire analytical run.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the extent of ion suppression.[1] However, ensure that the diluted Pitavastatin concentration is still well above the lower limit of quantification (LLOQ).
Experimental Protocols
Protocol 1: Sample Preparation of Human Plasma for Pitavastatin Analysis
This protocol outlines three common sample preparation techniques. The choice of method will depend on the required level of cleanliness and sensitivity.
A. Protein Precipitation (PPT)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[10]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
B. Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma, add the internal standard and 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute in 100 µL of the mobile phase.
C. Solid-Phase Extraction (SPE)
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma pre-treated with 100 µL of 4% phosphoric acid in water.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute Pitavastatin and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
Table 1: Comparison of Sample Preparation Techniques for Pitavastatin
| Technique | Pros | Cons | Typical Recovery |
| Protein Precipitation | Fast, simple, inexpensive | Less clean extract, potential for significant ion suppression | >85% |
| Liquid-Liquid Extraction | Cleaner extract than PPT, good for non-polar compounds | Can be labor-intensive, potential for emulsions | >70%[8][9] |
| Solid-Phase Extraction | Cleanest extract, highly selective, minimal ion suppression | More expensive, requires method development | >90% |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lc–ms/ms assay for pitavastatin in human plasma and subsequent application to a clinical study in healthy chinese volunteers | Journament [journament.com]
- 10. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS/MS Parameters for Pitavastatin and Pitavastatin-d4
Welcome to the technical support center for the bioanalysis of Pitavastatin and its deuterated internal standard, Pitavastatin-d4, using tandem mass spectrometry (MS/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for Pitavastatin in positive ion mode ESI-MS/MS?
A1: For Pitavastatin, the protonated molecule [M+H]⁺ is typically observed as the precursor ion. The most common multiple reaction monitoring (MRM) transition is the fragmentation of the precursor ion at m/z 422.2 to a stable product ion at m/z 290.3.[1][2] This transition is widely used for the quantification of Pitavastatin in various biological matrices.
Q2: How should I select the MS/MS parameters for the internal standard, Pitavastatin-d4?
A2: Pitavastatin-d4 is a stable isotope-labeled internal standard for Pitavastatin. The precursor ion for Pitavastatin-d4 will be the protonated molecule [M+H]⁺, which has an m/z of 426.2, reflecting the addition of four deuterium atoms to the molecule. While the fragmentation pattern is expected to be similar to that of the unlabeled Pitavastatin, it is crucial to experimentally determine the optimal product ion and collision energy. A common approach is to start with the same fragmentation pathway observed for the unlabeled compound and adjust the collision energy to maximize the signal for the corresponding deuterated product ion. A likely product ion would be m/z 294.3, assuming the deuterium atoms are not on the fragment lost.
Q3: What are some common issues encountered during the analysis of Pitavastatin in plasma samples?
A3: A significant challenge in the bioanalysis of Pitavastatin is its interconversion to Pitavastatin lactone, a major metabolite.[1][2] This conversion is pH-dependent and can lead to inaccurate quantification of the parent drug. Additionally, like many bioanalytical methods, issues such as matrix effects, carryover, and suboptimal sensitivity can be encountered.
Q4: How can I prevent the interconversion of Pitavastatin to its lactone form in plasma samples?
A4: To prevent the conversion of Pitavastatin to its lactone form, it is recommended to adjust the pH of the plasma samples to be acidic immediately after collection. Adding a pH 4.2 buffer solution to the freshly collected plasma has been shown to effectively inhibit this interconversion.[1][2]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your LC-MS/MS analysis of Pitavastatin and Pitavastatin-d4.
Issue 1: Poor Peak Shape or Tailing
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase pH | The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like Pitavastatin. Ensure the mobile phase pH is appropriate for the compound's pKa to maintain a consistent ionization state. Using a mobile phase with a low concentration of an acid, such as 0.1% formic acid, is common.[3] |
| Column degradation | Over time, the stationary phase of the analytical column can degrade, leading to poor peak shape. Try flushing the column with a strong solvent or, if the problem persists, replace the column. |
| Sample solvent mismatch | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve your samples in the initial mobile phase. |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Step |
| Suboptimal MS/MS parameters | The collision energy (CE) and other MS parameters are critical for achieving good sensitivity. Perform a compound optimization experiment to determine the optimal CE for both Pitavastatin and Pitavastatin-d4. This involves infusing a standard solution of each analyte and varying the CE to find the value that produces the most intense product ion signal. |
| Ion suppression from matrix components | Co-eluting endogenous components from the biological matrix can suppress the ionization of the analytes. Improve sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation in reducing matrix effects.[4] You can also adjust the chromatography to separate the analytes from the suppressive matrix components. |
| Inefficient ionization | The choice of ionization source and its settings (e.g., spray voltage, gas flows, and temperature) greatly influences signal intensity. Optimize these parameters for your specific instrument and method. Positive mode electrospray ionization (ESI) is commonly used for Pitavastatin.[3] |
Issue 3: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step |
| Contaminated mobile phase or LC system | Use high-purity LC-MS grade solvents and additives. If contamination is suspected, flush the entire LC system with a strong solvent. |
| Interfering substances from the sample matrix | As with ion suppression, endogenous matrix components can cause interfering peaks. Enhance the selectivity of your sample preparation method. A more specific extraction technique can help eliminate these interferences. |
| Carryover from previous injections | If you observe analyte peaks in blank injections following a high-concentration sample, you may have a carryover issue. Optimize the autosampler wash procedure by using a strong wash solvent and increasing the wash volume and/or the number of wash cycles. |
Issue 4: Inconsistent Results or Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Sample instability (lactone interconversion) | As mentioned in the FAQs, the interconversion of Pitavastatin to its lactone form is a primary cause of inconsistent results. Ensure consistent and immediate pH adjustment of all plasma samples upon collection.[1][2] |
| Variable extraction recovery | The efficiency of the sample extraction process can vary between samples. The use of a stable isotope-labeled internal standard like Pitavastatin-d4 is highly recommended to compensate for variability in sample preparation and matrix effects. |
| Inconsistent instrument performance | Regularly perform system suitability tests and calibrations to ensure the LC-MS/MS system is performing consistently. Monitor key parameters like peak area, retention time, and peak shape of your standards and quality control samples. |
Experimental Protocols
Below are summarized experimental conditions that can serve as a starting point for your method development.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add an appropriate amount of Pitavastatin-d4 internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Pitavastatin Transition | m/z 422.2 → 290.3[1][2] |
| Pitavastatin-d4 Transition | m/z 426.2 → (To be optimized, likely around 294.3) |
| Collision Gas | Argon |
| Spray Voltage | ~4500 V |
| Source Temperature | ~500 °C |
Visualizations
Below are diagrams illustrating key workflows and concepts described in this technical support center.
Caption: A typical experimental workflow for the bioanalysis of Pitavastatin in plasma.
Caption: A logical flowchart for troubleshooting common LC-MS/MS issues.
References
- 1. bohrium.com [bohrium.com]
- 2. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in Pitavastatin chromatography
This guide provides troubleshooting solutions for common issues, particularly poor peak shape, encountered during the chromatographic analysis of Pitavastatin.
Frequently Asked Questions (FAQs)
Q1: Why is my Pitavastatin peak exhibiting significant tailing?
Peak tailing is the most common peak shape issue for acidic compounds like Pitavastatin. The primary cause is secondary ionic interactions between the analyte and the stationary phase.
-
Analyte-Silanol Interactions: Pitavastatin is a carboxylic acid with a predicted pKa of approximately 4.24[1]. When the mobile phase pH is above this value, the Pitavastatin molecule becomes negatively charged (anionic). On standard silica-based C18 columns, residual silanol groups (Si-OH) on the silica surface can also become ionized (Si-O-), creating sites for strong ionic secondary interactions with the anionic Pitavastatin. This mixed-mode retention mechanism, where some molecules are retained by the desired hydrophobic interaction and others are delayed by this strong ionic interaction, results in a tailing peak.[2][3][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5][6]
-
System and Column Issues: Extraneous dead volume in tubing or fittings, or a contaminated guard or analytical column, can disrupt the sample path and cause peaks to tail.[5][7]
Below is a workflow to diagnose the cause of peak tailing.
Q2: How can I eliminate peak tailing for Pitavastatin?
Resolving peak tailing involves systematically addressing the potential chemical and physical causes.
-
Optimize Mobile Phase pH: The most effective solution is to lower the mobile phase pH. By adjusting the pH to a range of 3.0 to 3.5 using an acid like orthophosphoric acid or acetic acid, the carboxyl group on Pitavastatin remains protonated (neutral).[8][9] This prevents the strong ionic interaction with silanol groups, leading to a much more symmetrical peak shape.
-
Use an End-Capped Column: Employ a modern, high-purity silica column that is thoroughly end-capped. End-capping treats the silica surface to reduce the number of accessible residual silanol groups, thereby minimizing opportunities for secondary interactions.[3]
-
Add a Competing Base: In some cases, adding a small amount of a basic modifier like triethylamine (~0.2%) to the mobile phase can improve peak shape.[2][8] The triethylamine acts as a competing base that preferentially interacts with the active silanol sites, effectively masking them from the Pitavastatin molecules.
-
Reduce Sample Mass: To rule out mass overload, dilute your sample and inject it again. If the peak shape improves, your original concentration was too high for the column's capacity.[10]
-
Perform System Maintenance: If the issue persists, check the system for dead volume in connectors, flush the guard and analytical columns according to the manufacturer's instructions, or replace them if they are contaminated or old.[7]
The diagram below illustrates how pH adjustment prevents the secondary interactions that cause peak tailing.
Q3: What should I do if my Pitavastatin peak is fronting?
Peak fronting is less common than tailing for Pitavastatin but can occur. The most frequent causes are:
-
Sample Overload: Particularly concentration overload, where the amount of sample saturates the column inlet.[5][10]
-
Poor Sample Solubility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.
-
Column Degradation: A void or channel at the head of the column can lead to a distorted flow path and fronting peaks.[11]
To resolve fronting, first try reducing the injection volume or the sample concentration.[10] If that fails, ensure your sample solvent (diluent) is the same as, or weaker than, your mobile phase. If neither of these actions resolves the issue, the column may be damaged and require replacement.
Q4: My Pitavastatin peak is splitting. What are the likely causes?
Split peaks often indicate a problem at the column inlet.
-
Partially Blocked Frit: Particulates from the sample or system can clog the inlet frit of the column, causing the sample flow to split.[7]
-
Injection Solvent Mismatch: Injecting a sample in a very strong, non-miscible, or poorly compatible solvent can cause the peak to split as it enters the mobile phase.[5]
-
Column Void: A void or "channel" in the packing material at the head of the column can create two different paths for the analyte, resulting in a split peak.[10]
To fix a split peak, try back-flushing the column (if the manufacturer allows) to dislodge particulates from the frit. Always filter your samples and mobile phases. If the problem is due to a column void, the column will need to be replaced.
Effect of Mobile Phase pH on Pitavastatin Analysis
The choice of mobile phase pH is critical for achieving good peak shape for Pitavastatin. The table below summarizes conditions from various published methods.
| Mobile Phase pH | Mobile Phase Composition (Aqueous:Organic) | Column Type | Observation | Reference(s) |
| 3.0 | Water (pH 3.0):Acetonitrile:Tetrahydrofuran (55:43:02, v/v/v) | C18 | Optimum chromatographic separation with a sharp, symmetrical peak. | [9][12][13] |
| 3.5 | Water:Acetonitrile:Triethylamine (19.8:80:0.2, v/v/v) with Orthophosphoric Acid | C18 | Well-resolved peaks with good reproducibility. | [8] |
| 3.5 | 0.1% Orthophosphoric Acid:Ethanol (28:72, v/v) | Phenyl Hexyl | Optimal chromatographic separation. | [14] |
| 6.4 | Phosphate Buffer:Methanol (50:50, v/v) | C18 | Good resolution and baseline separation was reported. | [15] |
Note: While a method at pH 6.4 has been reported, operating at a low pH (3.0-3.5) is generally recommended for robustly controlling peak shape by suppressing silanol interactions.
Recommended Experimental Protocol
This protocol is based on a validated, stability-indicating HPLC method and is a good starting point for robust analysis of Pitavastatin.[8]
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Photodiode Array (PDA) Detector
-
Chromatography Data Software
-
-
Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm particle size), or equivalent.[8]
-
Mobile Phase: A mixture of Acetonitrile, Water, and Triethylamine in the ratio of 80:19.8:0.2 (v/v/v).[8]
-
pH Adjustment: Adjust the mobile phase to a final pH of 3.5 ± 0.05 using dilute orthophosphoric acid.[8]
-
Flow Rate: 1.5 mL/min.[8]
-
Column Temperature: 30 °C.[16]
-
Detection Wavelength: 238 nm.[8]
-
Injection Volume: 20 µL.[8]
-
-
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as described above. Before use, filter it through a 0.45 µm membrane filter and degas thoroughly (e.g., by sonication).
-
Standard Solution Preparation: Prepare a stock solution of Pitavastatin reference standard in the mobile phase. From the stock solution, prepare working standards at the desired concentration range (e.g., 0.1–2.5 µg/mL).[8]
-
Sample Preparation: For tablet dosage forms, weigh and finely powder a set number of tablets. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in the mobile phase. Sonicate to ensure complete dissolution, then dilute to the final target concentration. Filter the final solution through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The retention time for Pitavastatin under these conditions is approximately 5.7 minutes.[8]
-
References
- 1. Pitavastatin CAS#: 147511-69-1 [m.chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mastelf.com [mastelf.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. akjournals.com [akjournals.com]
- 9. japsonline.com [japsonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. labveda.com [labveda.com]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. akjournals.com [akjournals.com]
- 15. nanobioletters.com [nanobioletters.com]
- 16. pharmacyjournal.org [pharmacyjournal.org]
Technical Support Center: Analysis of Pitavastatin and its Internal Standard
Welcome to our technical support center for the chromatographic analysis of Pitavastatin and its internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting assistance for common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the commonly used internal standards for the analysis of Pitavastatin?
A1: Several compounds have been successfully used as internal standards (IS) for the analysis of Pitavastatin. The choice of internal standard often depends on the specific analytical method and the sample matrix. Commonly reported internal standards include Paracetamol, Atorvastatin, and Rosuvastatin. An ideal internal standard should have similar chromatographic behavior and extraction recovery to the analyte but be well-resolved from it and any other components in the sample.
Q2: How does the mobile phase pH affect the retention of Pitavastatin and its internal standard?
A2: The pH of the mobile phase can significantly impact the retention time of ionizable compounds like Pitavastatin. Pitavastatin is an acidic compound, and its degree of ionization changes with pH. At a pH below its pKa, it will be in its less polar, non-ionized form, leading to longer retention times on a reversed-phase column. Conversely, at a pH above its pKa, it will be in its more polar, ionized form, resulting in shorter retention times. The internal standard's retention will also be affected by pH if it is ionizable. Therefore, controlling the mobile phase pH is crucial for achieving consistent and reproducible separation. For instance, a study on Rosuvastatin, a potential IS, showed that deliberate variations in mobile phase pH by ±0.2 units can be used to assess method robustness.[1]
Q3: What is the role of the organic modifier in the mobile phase?
A3: In reversed-phase HPLC, the organic modifier (e.g., acetonitrile, methanol) is used to control the elution strength of the mobile phase. Increasing the percentage of the organic modifier will decrease the polarity of the mobile phase, leading to a faster elution and shorter retention times for both Pitavastatin and its internal standard. Conversely, decreasing the organic modifier percentage will increase retention times. The choice and proportion of the organic modifier are critical for optimizing the resolution between the analyte, internal standard, and any potential interfering peaks.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Pitavastatin and its internal standard, with a focus on issues related to the mobile phase composition.
Problem 1: Poor resolution between Pitavastatin and the internal standard.
| Possible Cause | Solution |
| Inappropriate mobile phase composition. | Adjust the organic modifier percentage: A slight decrease in the percentage of the organic modifier (e.g., acetonitrile or methanol) will increase the retention times of both compounds, potentially improving resolution. Conversely, a slight increase may be beneficial if the peaks are too retained and broad. Make small, incremental changes (e.g., 2% increments). |
| Modify the mobile phase pH: If both analytes are ionizable, a small change in the mobile phase pH can alter their relative retention times and improve separation. It is recommended to work within a pH range where the column is stable. | |
| Incorrect flow rate. | Optimize the flow rate: A lower flow rate can sometimes improve resolution, but it will also increase the analysis time. A study on a related compound demonstrated that varying the flow rate by ±0.05 mL/min can be a part of robustness testing.[1] |
Problem 2: Tailing or fronting peaks for Pitavastatin or the internal standard.
| Possible Cause | Solution |
| Secondary interactions with the stationary phase. | Adjust mobile phase pH: For acidic compounds like Pitavastatin, using a mobile phase with a lower pH (e.g., around 3.0) can suppress the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing.[2] |
| Sample solvent incompatibility. | Dissolve the sample in the mobile phase: Whenever possible, the sample should be dissolved in the mobile phase to ensure good peak shape. If a stronger solvent is used for dissolution, inject a smaller volume. |
| Column overload. | Reduce the sample concentration: Injecting a sample that is too concentrated can lead to peak distortion. Dilute the sample and re-inject. |
Problem 3: Drifting retention times.
| Possible Cause | Solution |
| Inadequate column equilibration. | Ensure sufficient equilibration time: When the mobile phase composition is changed, allow sufficient time for the column to equilibrate before starting the analysis. This is typically 10-20 column volumes. |
| Changes in mobile phase composition over time. | Prepare fresh mobile phase daily: The organic modifier in the mobile phase can evaporate over time, leading to a change in its composition and affecting retention times. |
| Temperature fluctuations. | Use a column oven: Maintaining a constant column temperature is crucial for reproducible retention times. |
Data Presentation
The following tables summarize quantitative data from various studies on the analysis of Pitavastatin and its internal standards under different mobile phase conditions.
Table 1: Chromatographic Parameters for Pitavastatin and Internal Standards with Different Mobile Phases
| Analyte | Internal Standard | Mobile Phase Composition | Flow Rate (mL/min) | Retention Time (min) |
| Pitavastatin | Paracetamol | 0.5% Acetic Acid in Water: Acetonitrile (35:65 v/v) | 1.0 | 4.2 |
| Pitavastatin | - | Acetonitrile: Water (pH 3.0): Tetrahydrofuran (43:55:2 v/v/v) | 1.0 | ~4.8 |
| Pitavastatin | - | 0.05M Sodium Dehydrogenase Phosphate (pH 4.5): Acetonitrile (50:50 v/v) | 1.2 | Not specified |
| Pitavastatin | Atorvastatin | Gradient elution with Acetonitrile and 0.1% Orthophosphoric Acid in Water | 1.0 | Not specified |
Note: Retention times can vary between different HPLC systems and columns.
Table 2: Robustness Study of a Pitavastatin HPLC Method [2]
| Parameter | Variation | Effect on Retention Time | Effect on Peak Area (%RSD) |
| Mobile Phase Composition | Acetonitrile ± 2% | Minimal change | < 2.0 |
| Mobile Phase pH | pH 3.0 ± 0.2 | Minimal change | < 2.0 |
| Flow Rate | 1.0 ± 0.1 mL/min | Noticeable shift | < 2.0 |
| Detection Wavelength | 249 ± 2 nm | No change | < 2.0 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Method 1: Analysis of Pitavastatin with Paracetamol as Internal Standard
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a solution of 0.5% acetic acid in HPLC-grade water. The mobile phase consists of a mixture of this 0.5% acetic acid solution and acetonitrile in a ratio of 35:65 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Standard Solution Preparation: Prepare a stock solution of Pitavastatin and Paracetamol in the mobile phase. Prepare working standard solutions by diluting the stock solution to the desired concentration range.
-
Sample Preparation: Extract the drug from the formulation using the mobile phase.
-
Injection Volume: 20 µL.
Method 2: Analysis of Pitavastatin using a Ternary Mobile Phase [2][3]
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column.
-
Mobile Phase Preparation: The mobile phase is a mixture of acetonitrile, water (pH adjusted to 3.0 with an acid like trifluoroacetic acid), and tetrahydrofuran in a ratio of 43:55:2 (v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[2]
-
Standard Solution Preparation: Prepare a stock solution of Pitavastatin in the mobile phase and dilute to the desired concentration.
Visualizations
The following diagrams illustrate key workflows and relationships in the analysis of Pitavastatin.
Caption: A typical experimental workflow for the HPLC analysis of Pitavastatin.
Caption: A logical troubleshooting guide for addressing chromatographic issues.
References
Strategies to reduce background noise in Pitavastatin bioanalysis
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Pitavastatin bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in Pitavastatin LC-MS/MS bioanalysis?
High background noise in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Pitavastatin can originate from several sources, compromising sensitivity and accuracy.[1] Key sources include:
-
Matrix Effects: This is a primary contributor to background noise. It occurs when co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) either suppress or enhance the ionization of Pitavastatin, leading to inaccurate quantification.[2] Phospholipids and salts are common culprits.
-
Solvent and Reagent Contamination: The quality of organic solvents and reagents is crucial.[3] Contaminants in solvents like water, acetonitrile, or methanol, or additives like formic acid, can introduce significant background noise.[3][4] Even high-purity solvents can be affected by manufacturing changes or improper storage.[3]
-
System Contamination: Contamination can build up within the LC-MS/MS system itself, including tubing, the autosampler, the column, and the ion source.[3] This can be caused by the accumulation of non-volatile components from previous injections.
-
Co-eluting Metabolites: Metabolites of Pitavastatin or other co-administered drugs can have similar properties and may co-elute, causing direct interference.[5]
-
Leachables: Compounds can leach from plasticware (e.g., collection tubes, pipette tips) into the sample and solvents, creating extraneous peaks.
Q2: My chromatogram shows a high, noisy baseline. How can I troubleshoot this?
A high or noisy baseline can obscure the analyte peak and reduce the accuracy of integration. The following workflow can help diagnose and resolve the issue.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. How to reduce high background noise in an LC MS/MS experiment? - ECHEMI [echemi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Dealing with co-eluting interferences in Pitavastatin LC-MS analysis
Troubleshooting Guides & FAQs
This guide addresses common issues related to co-eluting interferences in the liquid chromatography-mass spectrometry (LC-MS) analysis of Pitavastatin.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of co-eluting interferences in Pitavastatin analysis?
A1: Co-eluting interferences in Pitavastatin analysis can originate from various sources, including:
-
Matrix Components: Endogenous substances from biological matrices like plasma or urine can co-elute with Pitavastatin, causing ion suppression or enhancement.[1]
-
Metabolites: Pitavastatin's main metabolite, Pitavastatin lactone (Pi-LAC), can co-elute or interconvert with the parent drug, affecting quantification.[2][3]
-
Degradation Products: Pitavastatin can degrade under stress conditions such as acidic or basic environments, leading to products that may interfere with the analysis.[4][5]
-
Excipients: In the analysis of pharmaceutical formulations, excipients from the tablet dosage form can sometimes cause interference.[6]
Q2: My Pitavastatin peak is showing significant ion suppression. What are the initial steps to troubleshoot this?
A2: Ion suppression occurs when co-eluting compounds interfere with the ionization of Pitavastatin in the MS source.[1] To troubleshoot this:
-
Evaluate Sample Preparation: Inadequate sample cleanup is a primary cause. If using protein precipitation, consider a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove matrix components.[1]
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition or gradient can help separate the interfering compounds from the Pitavastatin peak.
-
Check for Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This will show if the suppression is co-eluting with your analyte.[1]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help compensate for matrix effects.[7]
Q3: I am observing variability in my results, potentially due to the conversion of Pitavastatin lactone back to Pitavastatin. How can I prevent this?
A3: The interconversion between Pitavastatin and its lactone metabolite is a known issue that can compromise sample stability and lead to inaccurate quantification.[2][3] To prevent this, it is crucial to stabilize the plasma samples immediately after collection. Adding a pH 4.2 buffer solution to freshly collected plasma samples has been shown to effectively prevent the conversion of Pitavastatin lactone to Pitavastatin.[2][3]
Q4: How can I improve the chromatographic separation between Pitavastatin and other potential interferences?
A4: To improve separation, consider the following chromatographic modifications:
-
Column Selection: Using a high-resolution column, such as one with a smaller particle size (e.g., sub-2 µm), can enhance peak separation.[4][8]
-
Mobile Phase Optimization: Adjusting the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase can significantly alter selectivity. For Pitavastatin, a mobile phase containing acetonitrile and a formic acid modifier is commonly used.[9][10]
-
Gradient Elution: Employing a gradient elution program can provide better separation of complex mixtures compared to isocratic elution.[10]
-
Column Temperature: Optimizing the column temperature can also influence retention times and peak shapes.[11]
Troubleshooting Workflow for Co-eluting Interferences
If you are facing issues with co-eluting peaks, the following workflow can guide your troubleshooting process.
Data & Protocols
Table 1: Example LC-MS/MS Parameters for Pitavastatin Analysis
| Parameter | Setting | Reference |
| LC Column | C18 Column (e.g., 2.0 mm x 150 mm, 5 µm) | [11] |
| Mobile Phase A | 0.1% Formic Acid in Water | [10] |
| Mobile Phase B | Acetonitrile or Methanol | [9][12] |
| Flow Rate | 0.3 - 0.4 mL/min | [11][12] |
| Ionization Mode | ESI Positive | [2][9] |
| MS/MS Transition | m/z 422.0 → 290.1 | [12] |
| Internal Standard | Telmisartan or Rosuvastatin | [9][11] |
Experimental Protocol: Protein Precipitation for Plasma Samples
This protocol describes a common and straightforward method for preparing plasma samples for Pitavastatin analysis.
-
Sample Aliquoting: Take a 100 µL aliquot of the human plasma sample in a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution (e.g., Rosuvastatin in methanol) to the plasma sample.
-
Precipitation: Add 300 µL of acetonitrile to the tube to precipitate the plasma proteins.[8][12]
-
Vortexing: Vortex the mixture for approximately 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a vial for injection into the LC-MS/MS system.
-
Injection: Inject a small volume (e.g., 20 µL) of the supernatant for analysis.[11]
Experimental Protocol: Liquid-Liquid Extraction (LLE)
For cleaner samples and to minimize matrix effects, LLE can be employed.
-
Sample Aliquoting and IS Spiking: To a 200 µL plasma sample, add the internal standard.
-
pH Adjustment (Optional): Add a small volume of a suitable buffer to adjust the pH, which can optimize the extraction efficiency of Pitavastatin.
-
Addition of Extraction Solvent: Add an appropriate volume (e.g., 1 mL) of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Extraction: Vortex the mixture vigorously for 5-10 minutes to facilitate the transfer of the analyte from the aqueous phase to the organic phase.
-
Centrifugation: Centrifuge at a moderate speed (e.g., 4,000 rpm) for 5 minutes to separate the two phases.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small volume of the mobile phase (e.g., 100 µL).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bohrium.com [bohrium.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 6. ijpar.com [ijpar.com]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An Isolated Perfused Rat Liver Model: Simultaneous LC-MS Quantification of Pitavastatin, Coproporphyrin I, and Coproporphyrin III Levels in the Rat Liver and Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Pitavastatin in Human Plasma by LC–MS–MS | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing Low-Level Pitavastatin Detection with Pitavastatin-d4
Welcome to the technical support center for the analysis of Pitavastatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of low-level Pitavastatin detection, with a focus on the use of its stable isotope-labeled internal standard, Pitavastatin-d4. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Why should I use Pitavastatin-d4 as an internal standard for Pitavastatin quantification?
Using a stable isotope-labeled internal standard like Pitavastatin-d4 is considered the gold standard in quantitative mass spectrometry. It offers several advantages over using other molecules as internal standards:
-
Similar Physicochemical Properties: Pitavastatin-d4 has nearly identical chemical and physical properties to Pitavastatin. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.
-
Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement, leading to inaccurate results. Since Pitavastatin-d4 co-elutes with Pitavastatin and experiences the same matrix effects, it provides a reliable way to correct for these variations.
-
Improved Precision and Accuracy: By compensating for variability in extraction recovery, injection volume, and instrument response, Pitavastatin-d4 significantly improves the overall precision and accuracy of the analytical method, especially at low concentrations.
Q2: What is the typical linear range and lower limit of quantification (LLOQ) I can expect to achieve for Pitavastatin using LC-MS/MS?
The linear range and LLOQ are dependent on the specific method, including the sample preparation technique, LC-MS/MS instrumentation, and matrix. However, several validated methods have been published with high sensitivity. For instance, a sensitive liquid chromatography/tandem mass spectrometry (LC/MS/MS) method has been developed that achieves an LLOQ of 0.08 ng/mL in human plasma.[1] Another study reported a linear range of 0.2–400 ng/ml with an LLOQ of 0.2 ng/ml in human plasma.[2]
Q3: What are the most common sample preparation techniques for low-level Pitavastatin analysis?
The choice of sample preparation is critical for achieving high sensitivity and minimizing matrix effects. The most commonly employed techniques are:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest. SPE can provide high recoveries and is amenable to automation.[1]
-
Liquid-Liquid Extraction (LLE): LLE is another widely used technique that can provide clean extracts. It involves partitioning the analyte between two immiscible liquid phases.
-
Protein Precipitation (PPT): This is a simpler and faster technique where a solvent like acetonitrile is added to precipitate proteins.[3] While convenient, it may result in less clean extracts compared to SPE or LLE, potentially leading to more significant matrix effects.
Troubleshooting Guide
Problem 1: Poor sensitivity or inability to reach the desired LLOQ.
| Possible Cause | Troubleshooting Step |
| Suboptimal Mass Spectrometry Parameters | Optimize MS parameters such as declustering potential, collision energy, and ion source settings (e.g., temperature, gas flows) for both Pitavastatin and Pitavastatin-d4. Perform a compound optimization to find the most intense and stable precursor and product ion transitions. |
| Inefficient Sample Extraction and Recovery | Evaluate different sample preparation methods (SPE, LLE, PPT). For SPE, test different sorbents and elution solvents. For LLE, optimize the extraction solvent and pH. Ensure complete evaporation and reconstitution in a suitable solvent. |
| Matrix-Induced Ion Suppression | Improve sample cleanup to remove interfering matrix components. Modify the chromatographic method to separate Pitavastatin from co-eluting matrix components. A stable isotope-labeled internal standard like Pitavastatin-d4 is crucial to compensate for unavoidable matrix effects. |
| Poor Chromatographic Peak Shape | Optimize the mobile phase composition (organic modifier, pH) and gradient profile. Ensure the injection solvent is compatible with the mobile phase. A tailing peak can reduce the signal-to-noise ratio. |
Problem 2: High variability in results (poor precision).
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol. If performed manually, ensure consistent vortexing times, evaporation, and reconstitution steps. Automation can help reduce variability. |
| Variable Matrix Effects | The use of Pitavastatin-d4 as an internal standard is the most effective way to correct for sample-to-sample variations in matrix effects. Ensure the internal standard is added early in the sample preparation process to account for variability in extraction recovery. |
| Instrument Instability | Check for fluctuations in the LC pump flow rate, autosampler injection volume, and mass spectrometer response. Perform system suitability tests before each analytical run. |
Problem 3: Inaccurate results (poor accuracy).
| Possible Cause | Troubleshooting Step |
| Improper Calibration Curve | Ensure the calibration standards are prepared accurately and cover the expected concentration range of the samples. Use a suitable weighting factor for the linear regression if the variance is not constant across the concentration range. |
| Interference from Metabolites or Other Compounds | Check for interfering peaks in blank matrix samples. Pitavastatin can have a lactone metabolite; ensure your chromatographic method separates the parent drug from any potential metabolites that might have the same mass transition.[4] |
| Degradation of Pitavastatin | Pitavastatin may be unstable under certain conditions. Investigate the stability of Pitavastatin in the biological matrix and during the entire analytical process (freeze-thaw cycles, bench-top stability, and post-preparative stability). |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on a method for the determination of Pitavastatin in human plasma.[1]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma, add the Pitavastatin-d4 internal standard. Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a 5% methanol in water solution to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for Pitavastatin analysis. These should be optimized for your specific instrumentation.
| Parameter | Typical Value |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute Pitavastatin, then return to initial conditions for equilibration. |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MRM Transition (Pitavastatin) | m/z 422.2 -> 290.3[4] |
| MRM Transition (Pitavastatin-d4) | m/z 426.2 -> 294.3 (Example, exact mass may vary) |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Typical Recovery |
| Solid-Phase Extraction (SPE) | High recovery, clean extracts, amenable to automation.[1] | More time-consuming and expensive than PPT. | >85% |
| Liquid-Liquid Extraction (LLE) | Good cleanup, can be selective. | Can be labor-intensive, may form emulsions. | >70%[2] |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive.[3] | Less clean extracts, higher potential for matrix effects. | Variable, generally lower than SPE/LLE. |
Table 2: Reported LLOQs for Pitavastatin in Human Plasma
| LLOQ (ng/mL) | Sample Preparation | LC-MS/MS System | Reference |
| 0.08 | SPE | Not specified | [1] |
| 0.2 | LLE | Not specified | [2] |
| 0.1 | Protein Precipitation | Not specified | [3] |
Visualizations
Caption: General experimental workflow for Pitavastatin analysis.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Pitavastatin-d4 as an Internal Standard for Bioanalytical Methods Following FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The selection of an appropriate internal standard (IS) is a critical step in the development and validation of robust bioanalytical methods for regulatory submissions. An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thereby compensating for variability. This guide provides a comprehensive overview of the validation of Pitavastatin-d4 as an internal standard for the quantification of Pitavastatin in biological matrices, in accordance with the U.S. Food and Drug Administration (FDA) guidelines. A comparison with commonly used alternative internal standards is also presented, supported by experimental data.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The FDA's "Bioanalytical Method Validation Guidance for Industry" recommends the use of a stable isotope-labeled (SIL) analog of the analyte as the internal standard whenever possible.[1][2] Pitavastatin-d4, a deuterated form of Pitavastatin, is considered the gold standard for the bioanalysis of Pitavastatin. Its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects in mass spectrometry-based assays. This minimizes analytical variability and enhances the accuracy and precision of the method.
Performance of Pitavastatin-d4 as an Internal Standard
A fully validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the determination of Pitavastatin in human plasma utilized Pitavastatin-d4 as the internal standard. The key validation parameters from this method are summarized below.
Table 1: Summary of Bioanalytical Method Validation Parameters for Pitavastatin using Pitavastatin-d4 Internal Standard
| Validation Parameter | Result | FDA Acceptance Criteria |
| Validated Range | 1.001 - 200.172 ng/mL | - |
| Lower Limit of Quantitation (LLOQ) | 1.001 ng/mL | Signal-to-noise ratio ≥ 5 |
| Calibration Model | Linear Regression (weighted 1/X²) | Correlation coefficient (r²) ≥ 0.99 |
| Inter-day Accuracy | 96.06% - 104.94% | ±15% of nominal value (±20% at LLOQ) |
| Inter-day Precision (%CV) | Not explicitly stated, but within acceptable limits based on accuracy | ≤15% (≤20% at LLOQ) |
Data sourced from a clinical pharmacology review available on the FDA's website.
Comparison with Alternative Internal Standards
While Pitavastatin-d4 is the preferred internal standard, other structurally similar but non-isotopically labeled compounds have been used in the bioanalysis of Pitavastatin. Commonly cited alternatives include Rosuvastatin and Telmisartan. The following table compares the performance of these internal standards based on published literature.
Table 2: Comparison of Internal Standards for Pitavastatin Bioanalysis
| Internal Standard | Lower Limit of Quantitation (LLOQ) | Accuracy | Precision (%RSD) | Reference |
| Pitavastatin-d4 | 1.001 ng/mL | 96.06% - 104.94% | Within acceptable limits | FDA |
| Rosuvastatin | 0.08 ng/mL | Within ±15% | <15% | PubMed |
| Telmisartan | 0.2 ng/mL | Within ±15% | <15% | ResearchGate |
It is important to note that a direct head-to-head comparison in the same study is the most definitive way to assess the superiority of one internal standard over another. However, the data presented here, from separate validated methods, demonstrates that while alternatives can provide acceptable performance, the use of a stable isotope-labeled internal standard like Pitavastatin-d4 is generally preferred to minimize the risk of analytical variability.
Experimental Protocols for Internal Standard Validation
The validation of an internal standard is an integral part of the overall bioanalytical method validation process. The following are detailed methodologies for key experiments as per FDA guidelines.
Selectivity
Objective: To ensure that the internal standard does not have any interfering peaks from endogenous components in the biological matrix.
Protocol:
-
Obtain at least six different lots of the blank biological matrix (e.g., human plasma) from individual donors.
-
Process each blank matrix sample with the extraction procedure without the addition of the analyte but with the addition of the internal standard (Pitavastatin-d4).
-
Analyze the processed samples using the developed LC-MS/MS method.
-
Acceptance Criteria: The response of any interfering peak at the retention time of the internal standard must be ≤ 5% of the response of the internal standard at the LLOQ concentration.
Matrix Effect
Objective: To evaluate the suppressive or enhancing effect of the matrix components on the ionization of the internal standard.
Protocol:
-
Obtain at least six different lots of the blank biological matrix from individual donors.
-
Prepare two sets of samples:
-
Set A: Spike the internal standard (Pitavastatin-d4) at a single concentration into the post-extracted blank matrix from each of the six lots.
-
Set B: Prepare neat solutions of the internal standard in the mobile phase at the same concentration as in Set A.
-
-
Calculate the matrix factor for the internal standard for each lot by dividing the peak area from Set A by the mean peak area from Set B.
-
Acceptance Criteria: The coefficient of variation (CV) of the matrix factor for the internal standard across the six lots should be ≤ 15%.
Stability
Objective: To assess the stability of the internal standard in the biological matrix under various storage and processing conditions.
Protocol:
-
Freeze-Thaw Stability: Analyze quality control (QC) samples containing the internal standard after subjecting them to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples containing the internal standard after they have been kept at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples containing the internal standard after storing them at the intended storage temperature for a period equal to or longer than the duration of the clinical or preclinical study.
-
Stock Solution Stability: Evaluate the stability of the internal standard stock solution at room temperature and under refrigerated conditions.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Bioanalytical Method Validation Workflow
The following diagram illustrates the key stages of bioanalytical method validation as recommended by the FDA, highlighting the integral role of internal standard validation.
References
A Comparative Guide to Pitavastatin-d4 and Other Statin Internal Standards in Bioanalytical Research
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods for the quantification of statins. This guide provides a comparative overview of Pitavastatin-d4 and other commonly used deuterated statin internal standards, supported by typical performance data and detailed experimental protocols.
An ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization, without interfering with the analyte's measurement. Deuterated analogs of the analyte, such as Pitavastatin-d4, are widely considered the gold standard for internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) assays due to their similar physicochemical properties to the unlabeled drug.
Performance Comparison of Deuterated Statin Internal Standards
The following table summarizes typical performance characteristics of Pitavastatin-d4 and other commonly used deuterated statin internal standards, as reported in various bioanalytical method validation studies. It is important to note that these values are not from direct comparative experiments and may vary depending on the specific experimental conditions, such as the biological matrix, extraction method, and instrumentation.
| Internal Standard | Analyte(s) | Typical Recovery (%) | Typical Matrix Effect (%) | Key Considerations |
| Pitavastatin-d4 | Pitavastatin | >70 | Minimal to none reported | A suitable IS for Pitavastatin analysis.[1] |
| Atorvastatin-d5 | Atorvastatin | 85 - 100 | Generally low and compensated | Widely used for Atorvastatin quantification. |
| Rosuvastatin-d6 | Rosuvastatin | 80 - 110 | Minimal and effectively corrected | A reliable IS for Rosuvastatin assays. |
| Simvastatin-d6 | Simvastatin | 85 - 105 | Low and compensated by the IS | Suitable for the analysis of Simvastatin. |
| Pravastatin-d3 | Pravastatin | 75 - 100 | Can be variable but manageable | Effective for Pravastatin quantification. |
Note: The data presented are aggregated from multiple sources and are intended for comparative purposes only. Researchers should perform their own validation studies to establish performance characteristics for their specific assay.
Experimental Protocols
A comprehensive validation of a bioanalytical method using a deuterated internal standard is essential to ensure its accuracy, precision, and reliability. Below is a detailed, representative protocol for the validation of an LC-MS/MS method for the determination of a statin in human plasma using a deuterated internal standard like Pitavastatin-d4.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the statin analyte and the deuterated internal standard (e.g., Pitavastatin-d4) in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentration levels (low, medium, and high). Prepare a working solution of the internal standard at a fixed concentration.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions (Illustrative Example)
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the statin.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the internal standard. For example, for Pitavastatin, the transition might be m/z 422.2 → 290.1. The transition for Pitavastatin-d4 would be shifted by the mass of the deuterium labels.
-
Method Validation Parameters
The method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA. The following parameters should be assessed:
-
Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity and Range: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration. The linearity should be assessed using a weighted linear regression model, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at low, medium, and high concentrations on three different days. The accuracy should be within 85-115% (80-120% for the lower limit of quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Recovery: Evaluate the extraction recovery of the analyte and IS by comparing the peak areas of extracted samples with those of unextracted standards.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix by comparing the peak areas of the analyte in post-extraction spiked samples with those of neat standards. The use of a deuterated IS that co-elutes with the analyte is crucial to compensate for matrix effects.
-
Stability: Evaluate the stability of the analyte in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalytical method validation of a statin using a deuterated internal standard.
Caption: Bioanalytical workflow for statin quantification.
Signaling Pathway of HMG-CoA Reductase Inhibition by Statins
Statins, including Pitavastatin, exert their lipid-lowering effects by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.
Caption: Statin inhibition of cholesterol synthesis.
By providing this comprehensive guide, researchers can make informed decisions about the selection and validation of internal standards for their statin bioanalysis, ultimately contributing to the generation of high-quality, reliable data in their research and development endeavors.
References
A Guide to Inter-Laboratory Cross-Validation of Pitavastatin Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The successful transfer of analytical methods between laboratories is a critical step in pharmaceutical development and manufacturing. It ensures consistent and reliable data, which is essential for regulatory submissions, quality control, and overall product integrity. This guide provides a framework for the cross-validation of analytical methods for Pitavastatin, a widely used statin for the treatment of hypercholesterolemia.
The Importance of Method Cross-Validation
Analytical method cross-validation, often referred to as method transfer, is the process of demonstrating that a validated analytical method developed in one laboratory (the transferring laboratory) can be successfully executed by another laboratory (the receiving laboratory) to produce comparable results.[1] This process is crucial for:
-
Ensuring Data Integrity: Guarantees that the analytical data generated at different sites are equivalent and reliable.
-
Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) require documented evidence of successful method transfer.[2][3]
-
Facilitating Outsourcing: Enables pharmaceutical companies to confidently outsource analytical testing to contract research organizations (CROs) or other manufacturing sites.
Regulatory Framework for Analytical Method Transfer
The principles for analytical method transfer are outlined in several key regulatory documents, including the ICH Q2(R1) guideline on "Validation of Analytical Procedures: Text and Methodology" and the United States Pharmacopeia (USP) General Chapter <1224> "Transfer of Analytical Procedures".[1][2]
The primary goal is to establish and document the receiving laboratory's capability to perform the analytical method as intended.[1] This can be achieved through several approaches, including:
-
Comparative Testing: The most common approach, where both the transferring and receiving laboratories analyze the same set of samples, and the results are statistically compared.
-
Co-validation between Laboratories: The receiving laboratory is involved in the inter-laboratory validation of the analytical method.
-
Complete or Partial Revalidation: The receiving laboratory conducts a full or partial validation of the analytical method.
-
Transfer Waiver: In some cases, a formal transfer can be waived if the receiving laboratory is already familiar with the procedure.
A successful method transfer is typically governed by a pre-approved protocol that details the scope, procedures, samples to be tested, and pre-defined acceptance criteria.[3]
Experimental Protocols for Pitavastatin Analysis
The following protocols are representative of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of Pitavastatin in pharmaceutical dosage forms, based on a synthesis of published single-laboratory validation studies.
High-Performance Liquid Chromatography (HPLC) Method for Pitavastatin Tablets
This method is suitable for the determination of Pitavastatin content in tablet formulations.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an acidic buffer (e.g., 0.1% orthophosphoric acid in water, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic elution mode. A common ratio is 65:35 (v/v) buffer to acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes.
2. Preparation of Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of Pitavastatin reference standard in the mobile phase.
-
Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 5-30 µg/mL).
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets (e.g., 20).
-
Accurately weigh a portion of the powder equivalent to a single dose of Pitavastatin.
-
Transfer the powder to a volumetric flask and add a portion of the mobile phase.
-
Sonicate for approximately 15 minutes to ensure complete dissolution of the drug.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
3. System Suitability:
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution multiple times (e.g., six replicates) and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Areas: Should be ≤ 2.0%.
LC-MS/MS Bioanalytical Method for Pitavastatin in Human Plasma
This method is suitable for pharmacokinetic studies requiring the quantification of Pitavastatin in biological matrices.
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column with smaller dimensions suitable for LC-MS (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the precursor to product ion transitions for Pitavastatin (e.g., m/z 422.2 → 290.3) and an appropriate internal standard.
-
2. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample (e.g., 200 µL), add the internal standard solution.
-
Add an extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex mix for a specified time (e.g., 5 minutes).
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Inter-Laboratory Comparison: Data Presentation
The following tables illustrate how quantitative data from a cross-validation study should be presented for easy comparison. The data shown are representative values based on single-laboratory validation studies and serve as a template for a formal method transfer report.
Table 1: Comparison of System Suitability Parameters
| Parameter | Transferring Lab | Receiving Lab | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | 5500 | 5200 | ≥ 2000 |
| RSD of Peak Areas (%) | 0.8 | 1.1 | ≤ 2.0% |
Table 2: Comparison of Method Linearity
| Parameter | Transferring Lab | Receiving Lab | Acceptance Criteria |
| Concentration Range (µg/mL) | 5 - 30 | 5 - 30 | As per method |
| Correlation Coefficient (r²) | 0.9998 | 0.9996 | ≥ 0.999 |
| Slope | 45870 | 45590 | Comparable |
| Y-intercept | 1250 | 1310 | Comparable |
Table 3: Comparison of Method Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Transferring Lab (% Recovery) | Receiving Lab (% Recovery) | Acceptance Criteria |
| 10 | 99.5 | 99.2 | 98.0% - 102.0% |
| 20 | 100.2 | 100.5 | 98.0% - 102.0% |
| 30 | 99.8 | 100.1 | 98.0% - 102.0% |
Table 4: Comparison of Method Precision (Repeatability)
| Sample Concentration (µg/mL) | Transferring Lab (% RSD) | Receiving Lab (% RSD) | Acceptance Criteria |
| 20 (n=6) | 0.9 | 1.2 | ≤ 2.0% |
Table 5: Comparison of Assay Results for the Same Batch of Pitavastatin Tablets
| Sample | Transferring Lab (mg/tablet) | Receiving Lab (mg/tablet) | % Difference | Acceptance Criteria |
| Batch XYZ-001 | 2.02 | 2.01 | 0.5% | ≤ 2.0% |
Workflow for Inter-Laboratory Method Transfer
The following diagram illustrates a typical workflow for the cross-validation of an analytical method between two laboratories.
Caption: Workflow of an inter-laboratory analytical method transfer.
Conclusion
The successful cross-validation of analytical methods for Pitavastatin is a fundamental requirement for ensuring the quality and consistency of this pharmaceutical product. By following established regulatory guidelines and a well-defined protocol, laboratories can effectively transfer analytical methods, thereby maintaining data integrity and facilitating a seamless transition of products between different stages of development and manufacturing. The templates and protocols provided in this guide offer a practical framework for achieving this critical objective.
References
Inter-laboratory Comparison of Pitavastatin Quantification Using Pitavastatin-d4 as an Internal Standard
This guide provides a comparative analysis of methodologies for the quantification of Pitavastatin in biological matrices, with a specific focus on methods employing Pitavastatin-d4 as a stable isotope-labeled internal standard. The data presented is compiled from various validated bioanalytical methods, offering researchers, scientists, and drug development professionals a comprehensive overview of the performance of this analytical approach.
I. Comparative Analysis of Quantitative Data
The following tables summarize the key validation parameters from different studies that have utilized Pitavastatin-d4 for the quantification of Pitavastatin, primarily in human plasma. These studies, conducted in different laboratories, demonstrate the robustness and reliability of using a deuterated internal standard in bioanalysis.
Table 1: Summary of LC-MS/MS Method Validation Parameters for Pitavastatin Quantification
| Parameter | Study 1 (LC-MS/MS) | Study 2 (LC-MS/MS) | Study 3 (LC-MS/MS) | Alternative Method (HPLC-FLD) |
| Internal Standard | Pitavastatin-d4 | Telmisartan | Candesartan Cilexetil | Atorvastatin |
| Linearity Range (ng/mL) | 1.001 - 200.172[1] | 0.2 - 400[2] | 0.1 - 200[3][4] | 3 - 900[5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.001[1] | 0.2[2] | 0.1[3][4] | 3[5] |
| Intra-day Precision (%RSD) | < 15% | < 15%[2] | Not Reported | < 9.63%[5] |
| Inter-day Precision (%RSD) | Not Reported | < 15%[2] | Not Reported | < 9.63%[5] |
| Accuracy (Inter-day) | 96.06% - 104.94%[1] | Not Reported | Not Reported | -6.7% to 5.97% (bias)[5] |
| Extraction Recovery | Not Reported | > 70%[2] | Not Reported | > 94%[5] |
| Matrix | Human Plasma[1] | Human Plasma[2] | Human Plasma and Urine[3][4] | Human Plasma[5] |
II. Experimental Protocols
The methodologies outlined below are representative of the common workflows for Pitavastatin quantification using LC-MS/MS with Pitavastatin-d4 as an internal standard.
A. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (Pitavastatin-d4).
-
Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Add 2.5 mL of the extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
B. Sample Preparation: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (Pitavastatin-d4).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject a portion of the supernatant into the LC-MS/MS system.
C. LC-MS/MS Conditions
-
Chromatographic Column: A C18 column is commonly used for separation.[2]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water containing a small percentage of formic acid to facilitate ionization.[2]
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally employed.[2][3][4]
-
Mass Spectrometric Detection: Detection is performed using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for Pitavastatin and Pitavastatin-d4.
Table 2: MRM Transitions for Pitavastatin and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pitavastatin | 422.2 | 290.3[3][4] |
| Pitavastatin Lactone | 404.2 | 290.3[3][4] |
| Pitavastatin-d4 | Not specified in search results | Not specified in search results |
| Telmisartan (IS) | 515.2 | 276.2[2] |
| Candesartan Cilexetil (IS) | 611.3 | 423.2[3][4] |
III. Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Pitavastatin in a biological matrix using LC-MS/MS with an internal standard.
Caption: Workflow for Pitavastatin quantification.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. bohrium.com [bohrium.com]
- 4. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Gold Standard for Pitavastatin Bioanalysis: A Comparative Guide to Internal Standards in Pharmacokinetic Studies
For researchers, scientists, and drug development professionals, the accuracy and precision of pharmacokinetic (PK) data are paramount. In the bioanalysis of Pitavastatin, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of Pitavastatin-d4 against other commonly used internal standards, supported by experimental data, to assist in the selection of the most reliable analytical methodology.
An ideal internal standard (IS) is a compound that closely mimics the analyte of interest in its physicochemical properties, extraction recovery, and ionization response in mass spectrometry, without interfering with the endogenous components of the biological matrix. A stable isotope-labeled internal standard, such as Pitavastatin-d4, is considered the "gold standard" as it co-elutes with the unlabeled drug, providing the most effective compensation for variability during sample preparation and analysis.
Performance Comparison of Internal Standards
The following tables summarize the quantitative data on the accuracy and precision of analytical methods for Pitavastatin using Pitavastatin-d4 and two alternative internal standards, Rosuvastatin and Telmisartan.
Table 1: Method Validation Parameters with Pitavastatin-d4 as Internal Standard [1]
| Parameter | Performance |
| Validated Range | 1.001 - 200.172 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.001 ng/mL |
| Inter-day Accuracy | 96.06% - 104.94% |
| Inter-day Precision (CV%) | Not explicitly stated, but within acceptable limits for bioequivalence studies. |
| Internal Standard | Pitavastatin-d4 |
| Analytical Technique | LC-MS/MS |
| Extraction Method | Solid Phase Extraction (SPE) |
Table 2: Method Validation Parameters with Alternative Internal Standards
| Parameter | Rosuvastatin as IS[2] | Telmisartan as IS[3] |
| Validated Range | 0.08 - 50 ng/mL | 0.2 - 400 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.08 ng/mL | 0.2 ng/mL |
| Intra-batch Accuracy | Within ±15% of nominal values | Not explicitly stated |
| Inter-batch Accuracy | Within ±15% of nominal values | Not explicitly stated |
| Intra-batch Precision (RSD%) | < 15% | < 15% |
| Inter-batch Precision (RSD%) | < 15% | < 15% |
| Analytical Technique | LC-MS/MS | LC-MS/MS |
| Extraction Method | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. The following are summaries of the experimental protocols used in the studies cited above.
Methodology Using Pitavastatin-d4[1]
-
Sample Preparation: Solid Phase Extraction (SPE) was employed to extract Pitavastatin and the internal standard, Pitavastatin-d4, from human plasma.
-
Chromatographic Conditions: Liquid chromatography was performed to separate the analytes.
-
Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) was used for the detection and quantification of Pitavastatin and Pitavastatin-d4.
-
Quantification: A linear regression model with a weighting factor of 1/X*X was used to construct the calibration curve. Quality control (QC) samples were prepared at four concentration levels: 1.003 ng/mL (LLQC), 2.999 ng/mL (LQC), 70.212 ng/mL (MQC), and 150.454 ng/mL (HQC).
Methodology Using Rosuvastatin as an Internal Standard[2]
-
Sample Preparation: Solid-phase extraction (SPE) was utilized for the extraction of Pitavastatin and Rosuvastatin from human plasma and urine.
-
Chromatographic Conditions: Separation was achieved on a C18 column with a mobile phase of methanol/water (75:25, v/v) containing 0.05% formic acid.
-
Mass Spectrometric Detection: Detection was carried out using an LC-MS/MS system with positive electrospray ionization (ESI).
-
Quantification: The accuracy and precision of the assay were determined by analyzing quality control (QC) samples at three different concentration levels in multiple batches.
Methodology Using Telmisartan as an Internal Standard[3]
-
Sample Preparation: Liquid-liquid extraction was used to isolate Pitavastatin and Telmisartan from human plasma.
-
Chromatographic Conditions: The analytes were separated on a Luna C18 column with a mobile phase consisting of acetonitrile-methanol-1% formic acid in water (50:25:25, v/v/v).
-
Mass Spectrometric Detection: A mass spectrometer with electrospray ionization in the positive ion mode was used, employing multiple reaction monitoring (MRM) for detection.
-
Quantification: The method's accuracy and precision were validated by assessing intra- and inter-batch variations of QC samples at three concentration levels.
Visualizing the Workflow and Rationale
To better understand the experimental process and the importance of an internal standard, the following diagrams are provided.
Conclusion
The data presented clearly demonstrates that while methods using alternative internal standards like Rosuvastatin and Telmisartan can achieve acceptable levels of accuracy and precision, the use of a stable isotope-labeled internal standard such as Pitavastatin-d4 is the superior choice for pharmacokinetic studies of Pitavastatin. Its ability to closely track the analyte through the entire analytical process minimizes variability and enhances the reliability of the resulting data. For researchers and drug development professionals aiming for the highest quality bioanalytical results, Pitavastatin-d4 is the recommended internal standard.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalysis of Pitavastatin and Other Statins Using Deuterated Internal Standards
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the linearity and detection range for Pitavastatin when analyzed using a deuterated internal standard, alongside similar data for Atorvastatin, Rosuvastatin, and Simvastatin. Detailed experimental protocols and visual representations of the analytical workflow and Pitavastatin's signaling pathway are included to support your research and development needs.
The quantification of statins in biological matrices is a critical aspect of pharmacokinetic studies and clinical trials. The use of a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is the gold standard for achieving high accuracy and precision by compensating for matrix effects and variations in sample processing. This guide focuses on the analytical performance of Pitavastatin with a deuterated standard and compares it with other commonly prescribed statins.
Comparative Analysis of Linearity and Detection Range
The following table summarizes the key analytical parameters for the quantification of Pitavastatin, Atorvastatin, Rosuvastatin, and Simvastatin in human plasma using LC-MS/MS with their respective deuterated internal standards.
| Statin | Deuterated Internal Standard | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Pitavastatin | Pitavastatin-D4 | 1.001 - 200.172[1] | 1.001[1] |
| Atorvastatin | Atorvastatin-D5 | 0.2 - 30[2] | 0.06[2] |
| Rosuvastatin | Rosuvastatin-D6 | 0.1 - 100 | 0.1 |
| Simvastatin | Simvastatin-D6 | 0.1 - 74.626[3] | 0.1[3] |
Experimental Protocols
A detailed experimental protocol for the quantification of Pitavastatin in human plasma using a deuterated internal standard is provided below. This protocol is representative of the methodologies used for the other statins, with minor modifications.
Quantification of Pitavastatin in Human Plasma by LC-MS/MS
1. Sample Preparation:
-
A solid-phase extraction (SPE) method is employed for sample cleanup and concentration.[4]
-
To 500 µL of human plasma, add 50 µL of Pitavastatin-D4 internal standard solution (concentration will depend on the specific assay).
-
Vortex the sample for 30 seconds.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent (e.g., 2% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with an elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is generally used.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for Pitavastatin and Pitavastatin-D4 are monitored.
-
Pitavastatin: m/z 422.0 → 290.1[5]
-
Pitavastatin-D4: The transition would be shifted by +4 Da.
-
-
3. Calibration and Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
A weighted linear regression model (e.g., 1/x²) is typically used for the calibration curve.[1]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the mechanism of action of Pitavastatin, the following diagrams have been generated.
Caption: Bioanalytical workflow for Pitavastatin quantification.
Caption: Pitavastatin's mechanism of action in cholesterol reduction.
Pitavastatin, like other statins, primarily works by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[6][7] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of liver cells.[7] This results in increased clearance of LDL cholesterol from the bloodstream, thereby lowering circulating LDL-C levels.[7]
This guide provides a foundational understanding of the bioanalytical methods for Pitavastatin and its comparison with other statins. The provided data and protocols can serve as a valuable resource for designing and validating robust analytical methods for pharmacokinetic and clinical studies. The use of deuterated internal standards remains a cornerstone for achieving reliable and accurate quantification of these important therapeutic agents.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 7. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different extraction methods for Pitavastatin
A comparative analysis of extraction methods for Pitavastatin is crucial for researchers and drug development professionals to ensure accurate quantification and analysis. The choice of extraction technique significantly impacts the purity, recovery, and overall efficiency of the analytical process. This guide provides a detailed comparison of three prevalent methods for Pitavastatin extraction from plasma: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Comparative Analysis of Extraction Methods
The following table summarizes the key performance metrics of the three extraction methods based on data from various studies.
| Parameter | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Extraction Recovery | ~70%[1] | >70%[1] | Not explicitly stated, but method showed high sensitivity[2] |
| Precision (RSD) | <15%[1] | <4.2% (intra- and inter-day)[3] | <15% (intra- and inter-batch)[2] |
| Accuracy | Within ±15% SD[1] | -8.1% to 3.5%[3] | Within ±15% SD[2] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[1] | 1 ng/mL[3] | 0.08 ng/mL[2] |
| Primary Advantage | Simple and rapid[4] | High recovery and selectivity | High sensitivity and clean extracts[2][5] |
| Primary Disadvantage | Potential for matrix effects | Can be labor-intensive and require larger solvent volumes | More complex and costly than PP[6] |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.
Protein Precipitation (PP)
This method is known for its simplicity and speed.[4]
Protocol:
-
To a 100 µL plasma sample, add 200 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Collect the supernatant for analysis.
Liquid-Liquid Extraction (LLE)
LLE is a widely used technique that offers good recovery and selectivity.[3][7]
Protocol:
-
To a 200 µL plasma sample, add a suitable internal standard.
-
Add 1 mL of ether as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Solid-Phase Extraction (SPE)
SPE is recognized for producing clean extracts and achieving high sensitivity, making it suitable for trace-level analysis.[2][8]
Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove interferences.
-
Elute the Pitavastatin with 1 mL of methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the three Pitavastatin extraction methods.
Caption: Workflow of Pitavastatin extraction methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometric assay for pitavastatin and its lactone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. [PDF] Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. | Semantic Scholar [semanticscholar.org]
- 7. Enhancement of the Solubility and Bioavailability of Pitavastatin through a Self-Nanoemulsifying Drug Delivery System (SNEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of two HMG-CoA reductase inhibitors, pravastatin and pitavastatin, in plasma samples using liquid chromatography-tandem mass spectrometry for pharmaceutical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Isotopic Purity of Pitavastatin-d4 (Sodium): A Comparative Guide
For researchers, scientists, and drug development professionals, the isotopic purity of internal standards is a critical factor in achieving accurate and reliable results in quantitative bioanalysis. This guide provides a comprehensive evaluation of Pitavastatin-d4 (sodium), a commonly used stable isotope-labeled internal standard for the quantification of the cholesterol-lowering drug, Pitavastatin.
This document outlines the methodologies for assessing isotopic purity, presents available data from commercial suppliers, and discusses alternative stable isotope-labeled standards.
Understanding Isotopic Purity
Isotopic purity refers to the percentage of a compound that contains the desired stable isotope label (in this case, deuterium) at the specified positions. Impurities in the form of unlabeled (d0) or partially labeled isotopologues can interfere with the accurate quantification of the target analyte. High isotopic purity is therefore essential for minimizing this interference and ensuring the quality of pharmacokinetic and other quantitative studies.
Commercially Available Pitavastatin-d4 (Sodium): A Purity Overview
Several chemical suppliers offer Pitavastatin-d4 (sodium) as a stable isotope-labeled internal standard. While obtaining and comparing Certificates of Analysis (CoA) with detailed isotopic distribution data from every vendor can be challenging, publicly available information provides some insights into the expected purity levels.
| Supplier | Stated Purity | Additional Information |
| MedChemExpress | 98.79% | Purity confirmed by LC-MS and H-NMR. |
| Clearsynth | ≥90% (by HPLC) | Isotopic purity information not detailed. |
| Achemtek | 98+% | |
| Veeprho | Not specified | Labeled analog for analytical and pharmacokinetic research.[1][2] |
| Simson Pharma | Not specified | Available for custom synthesis.[3] |
| Aquigen Bio Sciences | Not specified | High-quality reference standard with comprehensive characterization data.[4] |
| TargetMol | Not specified | Deuterated compound of Pitavastatin Sodium Salt.[5] |
| VIVAN Life Sciences | Not specified |
Note: The stated purity on supplier websites may refer to chemical purity rather than isotopic purity. Researchers should always request a lot-specific Certificate of Analysis that includes detailed isotopic distribution data before purchase.
Alternative Stable Isotope-Labeled Standards
While Pitavastatin-d4 is a widely used internal standard, other deuterated forms and potentially ¹³C-labeled Pitavastatin could serve as alternatives. For instance, Pitavastatin-d5 is also commercially available. The choice of internal standard should be guided by factors such as the degree of isotopic enrichment, the position of the labels to prevent in-source fragmentation or exchange, and the absence of isotopic interference with the analyte. At present, commercially available ¹³C-labeled Pitavastatin appears to be limited.
Experimental Protocols for Evaluating Isotopic Purity
The determination of isotopic purity is primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7][8]
Mass Spectrometry (MS) Method
High-resolution mass spectrometry (HRMS) is a powerful technique for assessing isotopic purity by differentiating between the masses of various isotopologues.
Experimental Workflow for Isotopic Purity Determination by LC-HRMS:
Caption: Workflow for Isotopic Purity Evaluation by LC-HRMS.
Detailed Protocol:
-
Sample Preparation: Accurately weigh and dissolve the Pitavastatin-d4 (sodium) standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
LC-HRMS Analysis:
-
Liquid Chromatography (LC): Employ a high-performance liquid chromatography system with a C18 reversed-phase column. Use a mobile phase gradient, for example, of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), to achieve good separation of Pitavastatin from any potential impurities.
-
High-Resolution Mass Spectrometry (HRMS): Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) operating in positive ion mode. Acquire full scan mass spectra over a relevant m/z range to include all expected isotopologues of Pitavastatin (d0 to d4).
-
-
Data Analysis:
-
Extract the ion chromatograms for the protonated molecules of each isotopologue:
-
d0 (unlabeled): [M+H]⁺
-
d1: [M+H+1]⁺
-
d2: [M+H+2]⁺
-
d3: [M+H+3]⁺
-
d4: [M+H+4]⁺
-
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium NMR (²H-NMR) can be a valuable tool for confirming the positions of deuterium labeling and assessing isotopic enrichment, especially for highly deuterated compounds.[9]
Logical Relationship for Purity Assessment:
References
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. Pitavastatin-D4 Sodium Salt | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 4. Pitavastatin D4 | CAS No: 2070009-71-9 [aquigenbio.com]
- 5. Pitavastatin-d4 Sodium Salt | TargetMol [targetmol.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Performance of Pitavastatin-d4 in different biological matrices (plasma, urine, tissue)
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the accurate quantification of analytes in biological matrices. This guide provides a comparative overview of the performance of Pitavastatin-d4 as an internal standard for the analysis of pitavastatin in plasma, urine, and tissue.
Performance Comparison
The following tables summarize the performance characteristics of analytical methods for pitavastatin, with a focus on instances where Pitavastatin-d4 was used as an internal standard.
Table 1: Performance of Pitavastatin Analysis in Human Plasma using Pitavastatin-d4 as an Internal Standard
| Parameter | Performance Metric | Reference |
| Linearity Range | 1.001 - 200.172 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 1.001 ng/mL | [1] |
| Accuracy (Inter-day) | 96.06% - 104.94% | |
| Precision | Not explicitly stated | |
| Extraction Method | Solid Phase Extraction (SPE) | [1] |
| Analytical Technique | LC-MS/MS | [1] |
Table 2: Performance of Pitavastatin Analysis in Human Plasma and Urine (Internal Standard: Telmisartan/Candesartan cilexetil)
Note: These studies did not use Pitavastatin-d4, but provide valuable context for pitavastatin bioanalysis in these matrices.
| Parameter | Plasma Performance | Urine Performance | Reference |
| Linearity Range | 0.2 - 400 ng/mL | 0.1 - 200 ng/mL | [2][3] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 0.1 ng/mL | [2][3] |
| Mean Extraction Recovery | >70% | Not explicitly stated | [2] |
| Matrix Effect | Not found | Not explicitly stated | [2] |
| Intra- and Inter-batch Precision (RSD) | <15% | Not explicitly stated | [2] |
| Intra- and Inter-batch Accuracy | Within ±15% of nominal values | Not explicitly stated | [2] |
| Extraction Method | Liquid-Liquid Extraction (LLE) | Liquid-Liquid Extraction (LLE) | [3][4] |
| Analytical Technique | LC-MS/MS | LC-MS/MS | [3][4] |
Table 3: Performance of Pitavastatin Analysis in Rat Liver Tissue (Internal Standard not specified)
Note: This study provides a method for tissue analysis, which can be adapted for use with Pitavastatin-d4.
| Parameter | Liver Homogenate Performance | Reference |
| Linearity Range | 0.25–20 μM | [5][6] |
| Accuracy and Precision | Fulfilled ICH M10 Guideline requirements | [5][6][7] |
| Matrix Effect | No matrix effects observed | [5][6] |
| Extraction Method | Protein precipitation with formic acid | [5][6] |
| Analytical Technique | LC-MS | [5][6] |
Experimental Protocols
Detailed methodologies for the analysis of pitavastatin in different biological matrices are outlined below.
Plasma Sample Preparation using Solid Phase Extraction (SPE)
This protocol is based on the FDA submission for pitavastatin tablets, where Pitavastatin-d4 was used as the internal standard.[1]
-
Sample Pre-treatment: To an aliquot of human plasma, add the internal standard solution (Pitavastatin-d4).
-
Solid Phase Extraction:
-
Condition an appropriate SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute pitavastatin and Pitavastatin-d4 from the cartridge with a suitable solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Plasma and Urine Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a study on the simultaneous determination of pitavastatin and its lactone metabolite.[4]
-
Sample Pre-treatment: To 100 µL of plasma or urine, add the internal standard solution.
-
pH Adjustment (for plasma): To prevent interconversion of pitavastatin lactone, add a pH 4.2 buffer solution to the plasma samples.
-
Liquid-Liquid Extraction:
-
Add an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex mix for a specified time.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness. Reconstitute the residue in the mobile phase.
-
Analysis: Inject the sample into the LC-MS/MS system.
Liver Tissue Sample Preparation
This protocol is based on a study quantifying pitavastatin in rat liver homogenate.[5][6]
-
Tissue Homogenization: Homogenize the liver tissue in a suitable buffer to create a uniform liver homogenate.
-
Sample Pre-treatment:
-
Mix spiking solutions of pitavastatin, liver homogenate, and 6 M formic acid in a 1:1:2 (v/v) ratio. The internal standard (Pitavastatin-d4) would be added at this stage.
-
-
Protein Precipitation: The addition of formic acid serves to precipitate proteins.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Analysis: Inject the supernatant into the LC-MS system.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the analysis of pitavastatin in the different biological matrices.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Isolated Perfused Rat Liver Model: Simultaneous LC-MS Quantification of Pitavastatin, Coproporphyrin I, and Coproporphyrin III Levels in the Rat Liver and Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Isolated Perfused Rat Liver Model: Simultaneous LC-MS Quantification of Pitavastatin, Coproporphyrin I, and Coproporphyrin III Levels in the Rat Liver and Bile - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Pitavastatin-d4 (sodium): A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Pitavastatin-d4 (sodium), ensuring compliance with safety regulations and minimizing environmental impact.
Pre-Disposal and Handling Precautions
Before beginning the disposal process, it is imperative to handle Pitavastatin-d4 (sodium) with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat.[1] Ensure that handling and disposal activities are performed in a well-ventilated area or under a fume hood to avoid inhalation of any dust or aerosols.[1][2][3]
Spill Management
In the event of a spill, immediately take the following steps:
-
Restrict access to the spill area.
-
Wearing appropriate PPE, sweep or vacuum up the spilled material.[2]
-
Place the collected material into a suitable, labeled, and closed container for disposal.[1]
Step-by-Step Disposal Procedure
The disposal of Pitavastatin-d4 (sodium) must be conducted in accordance with federal, state, and local regulations.[2] Do not dispose of this compound with household garbage or allow it to enter the sewage system.[4]
-
Containment: Place the Pitavastatin-d4 (sodium) waste into a clearly labeled, sealed container. This container should be compatible with the chemical and prevent any leakage.
-
Labeling: The container must be labeled as hazardous waste, clearly identifying the contents as "Pitavastatin-d4 (sodium) waste" and including any relevant hazard symbols.
-
Professional Disposal Service: The primary and recommended method for disposal is to engage a licensed, professional waste disposal company.[3] These companies are equipped to handle and dispose of chemical waste in an environmentally sound and compliant manner.
-
Regulatory Compliance: It is the responsibility of the waste generator to correctly classify the waste and ensure it is managed in accordance with all applicable regulations.
Disposal "Don'ts"
-
Do not dispose of in household garbage.[4]
-
Do not allow the product to reach the sewage system or enter drains.[1][4]
-
Do not dispose of empty containers without proper cleaning, as they may retain product residue. These must be disposed of in a safe manner.
Quantitative Data Summary
No specific quantitative data regarding disposal limits or concentrations were found in the provided safety data sheets. Disposal quantities will be subject to the regulations and guidelines provided by your institution's Environmental Health and Safety (EHS) department and the licensed waste disposal contractor.
| Data Point | Value | Source |
| Maximum accumulation of hazardous waste in laboratories | Up to 55 gallons | [5] |
| Maximum accumulation of acute hazardous waste (P-listed) | Up to 1 quart | [5][6] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Pitavastatin-d4 (sodium).
Caption: Logical workflow for the disposal of Pitavastatin-d4 (sodium).
References
- 1. apexbt.com [apexbt.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
Essential Safety and Operational Guide for Handling Pitavastatin-d4 (sodium)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pitavastatin-d4 (sodium). The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling Pitavastatin-d4 (sodium), especially in its powdered form, it is imperative to use appropriate personal protective equipment to prevent exposure. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Two pairs of chemotherapy gloves meeting ASTM D6978 are recommended. |
| Body Protection | Laboratory coat or gown | A disposable gown made of polyethylene-coated polypropylene or other laminate material is preferred. |
| Eye & Face Protection | Safety goggles and face shield | Goggles should be worn at all times. A face shield is required when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator is necessary when handling the powder outside of a containment system. |
Handling Protocol
All handling of powdered Pitavastatin-d4 (sodium) should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
Experimental Workflow for Handling Pitavastatin-d4 (sodium)
Caption: Workflow for the safe handling of Pitavastatin-d4 (sodium) from preparation to disposal.
Disposal Plan
Proper disposal of Pitavastatin-d4 (sodium) and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
Operational Disposal Plan:
-
Waste Collection:
-
All solid waste, including contaminated gloves, wipes, and disposable labware, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Unused or expired Pitavastatin-d4 (sodium) powder should remain in its original or a suitable sealed container, which is then placed in the hazardous waste container.
-
Liquid waste containing Pitavastatin-d4 (sodium) should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Waste Disposal:
-
Expired or waste pharmaceuticals should be disposed of in accordance with applicable DEA, EPA, and FDA regulations.
-
It is recommended to return the pharmaceutical to the manufacturer for proper disposal if possible.
-
Alternatively, the labeled and securely packaged waste should be transported by a state-licensed medical waste contractor for incineration at an approved waste disposal plant.[1]
-
Under no circumstances should Pitavastatin-d4 (sodium) be flushed down the drain or disposed of in the regular trash.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
